m-PEG37-Propargyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C76H150O37 |
|---|---|
Molecular Weight |
1656.0 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C76H150O37/c1-3-4-78-7-8-80-11-12-82-15-16-84-19-20-86-23-24-88-27-28-90-31-32-92-35-36-94-39-40-96-43-44-98-47-48-100-51-52-102-55-56-104-59-60-106-63-64-108-67-68-110-71-72-112-75-76-113-74-73-111-70-69-109-66-65-107-62-61-105-58-57-103-54-53-101-50-49-99-46-45-97-42-41-95-38-37-93-34-33-91-30-29-89-26-25-87-22-21-85-18-17-83-14-13-81-10-9-79-6-5-77-2/h1H,4-76H2,2H3 |
InChI Key |
ZTSWGMRIDFINCC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG37-Propargyl: Applications and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG37-Propargyl, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. We will delve into its core applications, the underlying chemical principles, and detailed experimental protocols for its use in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a high-purity, monodisperse PEG linker that plays a critical role in modern drug development and chemical biology. Its structure consists of three key components:
-
A methoxy (m) group, which caps (B75204) one end of the molecule, rendering it chemically inert.
-
A polyethylene glycol (PEG) chain with 37 repeating ethylene (B1197577) glycol units. This long, hydrophilic chain imparts several desirable physicochemical properties, including enhanced aqueous solubility, improved pharmacokinetic profiles, and reduced immunogenicity of the conjugated molecule.[1]
-
A propargyl group , which is a terminal alkyne. This functional group is the reactive handle that enables highly specific and efficient covalent bond formation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3]
These features make this compound a versatile tool for covalently linking molecules, particularly in the fields of drug delivery, bioconjugation, and targeted protein degradation.
Core Applications
The unique structure of this compound makes it suitable for a range of advanced applications.
Bioconjugation via Click Chemistry
The most fundamental application of this compound is in bioconjugation. The propargyl group allows for the precise and stable attachment of the PEG linker to any molecule functionalized with an azide (B81097) group.[4] This reaction is highly efficient, specific, and bioorthogonal, meaning it does not interfere with biological processes.[5] The resulting conjugate benefits from the properties of the PEG chain, such as increased solubility and stability.
PROTAC Synthesis
This compound is extensively used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the body's own protein disposal machinery to eliminate disease-causing proteins. A PROTAC consists of two active ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker's role is crucial, as its length and composition determine the ability of the PROTAC to form a stable and productive ternary complex between the target protein and the E3 ligase. PEG linkers, such as this compound, are favored for their ability to enhance solubility and provide the necessary flexibility and length to bridge the two proteins effectively.
Drug Delivery and PEGylation
The principle of PEGylation—attaching PEG chains to therapeutic molecules—is a well-established strategy to improve drug efficacy. This compound can be used to PEGylate drugs or drug delivery systems, such as nanoparticles. This modification can increase the drug's circulation half-life, reduce clearance rates, and shield it from the immune system.
Key Reaction and Mechanism of Action
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary utility of this compound is derived from its participation in the CuAAC reaction. This "click" reaction forms a stable, five-membered triazole ring, covalently linking the propargyl-containing molecule to an azide-containing molecule. The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
Caption: General workflow of the CuAAC "click" reaction.
PROTAC Mechanism of Action
In the context of a PROTAC, the this compound linker connects the two ends of the molecule, enabling it to function as a bridge. The PROTAC first binds to the target protein and the E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, freeing the PROTAC to repeat the cycle.
Caption: PROTAC mechanism of action.
Data Presentation
Physicochemical Properties
The following table summarizes the key properties of this compound and a related derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Typical Solubility |
| This compound | C₇₇H₁₅₂O₃₇ | ~1706 | >95% | Water, DMSO, DMF, DCM |
| Propargyl-PEG37-Acid | C₇₈H₁₅₂O₃₉ | 1714.04 | >96% | Water, DMSO, DMF, DCM |
| m-PEG37-Acid | C₇₆H₁₅₂O₃₉ | 1690.00 | >97% | Water, DMSO, DMF, DCM |
Quantitative Impact of PEG Linkers on PROTAC Efficacy
The length and composition of the linker are critical for PROTAC performance. Efficacy is often measured by DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation). The table below, based on literature data, illustrates how linker properties can influence degradation efficiency for different protein targets.
| Target Protein | Linker Type / Length | DC₅₀ | Dₘₐₓ | Reference |
| BTK | Short PEG Linker (<4 units) | Impaired binding affinity by up to 20-fold compared to longer linkers | N/A | |
| CRBN | 9-atom Alkyl Chain | Concentration-dependent degradation | N/A | |
| CRBN | 3 PEG Units (~9 atoms) | Weak degradation | N/A | |
| BRD4 | 0 PEG Units (Click Linkage) | ~100 nM | ~90% | |
| BRD4 | 1 PEG Unit | ~30 nM | >95% | |
| BRD4 | 2 PEG Units | ~10 nM | >95% | |
| BRD4 | 3 PEG Units | ~10 nM | >95% | |
| BRD4 | 4 PEG Units | ~30 nM | >95% |
Note: Data is compiled from studies on various PROTACs and is intended to show general trends. Absolute values are target- and cell-line-dependent.
Experimental Protocols
Protocol 1: PROTAC Synthesis via CuAAC
This protocol describes the final "click" chemistry step to ligate an alkyne-functionalized component with an azide-functionalized component to form the final PROTAC.
Reagents and Materials:
-
Component A-Alkyne (e.g., Target Ligand-PEG37-Propargyl) (1.0 eq)
-
Component B-Azide (e.g., E3 Ligase Ligand-Azide) (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent: t-BuOH/H₂O (1:1) or DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve Component A-Alkyne and Component B-Azide in the chosen solvent system under an inert atmosphere.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of CuSO₄·5H₂O.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product (identified by its mass-to-charge ratio).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
Caption: Experimental workflow for PROTAC synthesis via CuAAC.
Protocol 2: General Protein Bioconjugation via CuAAC
This protocol provides a general method for labeling a protein containing an azide group with an alkyne-functionalized molecule like this compound.
Reagents and Materials:
-
Azide-functionalized protein (e.g., 100 µM final concentration)
-
This compound (5-10 fold molar excess over protein)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)
-
Copper-binding ligand (e.g., THPTA) stock solution (e.g., 50 mM)
-
Sodium ascorbate stock solution (e.g., 100 mM, freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized protein and this compound in the reaction buffer.
-
In a separate tube, prepare the copper/ligand complex by premixing CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is recommended to protect the protein.
-
Add the copper/ligand complex to the protein mixture. The final concentration of copper is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times the copper concentration.
-
Gently mix and incubate at room temperature for 1-4 hours.
-
Quench the reaction if necessary (e.g., by adding EDTA).
-
Remove unreacted reagents and purify the conjugated protein using a suitable method, such as size exclusion chromatography (SEC) or dialysis.
-
Analyze the final conjugate using SDS-PAGE and/or mass spectrometry to confirm successful conjugation.
Protocol 3: Western Blotting for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells after treatment with a PROTAC.
Reagents and Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of the PROTAC (and a vehicle control) for a desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Normalize protein amounts, mix with loading dye, and run on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein (and loading control) overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity of the target protein and normalize it to the loading control to determine the percentage of protein degradation relative to the vehicle control.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Propargyl-PEG4-Ms, 173205-72-6 | BroadPharm [broadpharm.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
m-PEG37-Propargyl: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
m-PEG37-Propargyl is a long-chain, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile tool in biomedical research and drug development. Its unique structure, featuring a terminal methoxy (B1213986) group and a reactive propargyl group, makes it particularly valuable as a flexible linker in the synthesis of complex biomolecules. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its use in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Physicochemical Properties
The structure of this compound consists of a chain of 37 ethylene (B1197577) glycol units, capped at one end with a methoxy group and at the other with a propargyl group. The propargyl group contains a terminal alkyne, a key functional group for "click chemistry" reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C76H150O37 | [1] |
| Molecular Weight | 1655.98 g/mol | [1] |
| Appearance | White to off-white solid or viscous liquid | General observation for similar PEG compounds |
| Solubility | Soluble in water and most organic solvents such as DMSO, DMF, and dichloromethane.[2] | [2] |
| Purity | Typically >95% | Vendor specifications |
| Storage | Store at -20°C, desiccated and protected from light. | General recommendation for PEG reagents |
Key Applications in Drug Development
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The long, flexible PEG chain of this compound is crucial for spanning the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex essential for efficient protein degradation.
The propargyl group of this compound allows for its conjugation to azide-functionalized molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and specific "click chemistry" method. This modular approach simplifies the synthesis of PROTAC libraries for screening and optimization.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing a PEG-propargyl linker like this compound. Researchers should optimize the reaction conditions for their specific target and ligands.
Protocol for PROTAC Synthesis via CuAAC
This protocol describes the synthesis of a PROTAC by conjugating an azide-functionalized E3 ligase ligand to an alkyne-containing target protein ligand using this compound as the linker.
Materials:
-
This compound
-
Azide-functionalized E3 ligase ligand
-
Target protein ligand with a suitable functional group for conjugation to the PEG linker (e.g., a carboxylic acid for amide bond formation)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), water
-
Reagents for amide coupling (if necessary): HATU, DIPEA
-
Purification supplies: Reversed-phase HPLC system, appropriate columns and solvents
Procedure:
-
Synthesis of the Linker-Target Ligand Conjugate (if necessary):
-
If the target protein ligand is not already functionalized with an alkyne, it needs to be conjugated to this compound first. For a carboxylic acid-containing ligand, dissolve the ligand and a slight excess of this compound in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the alkyne-functionalized ligand by flash chromatography or HPLC.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the alkyne-functionalized target ligand (from step 1) and a slight molar excess of the azide-functionalized E3 ligase ligand in a mixture of an organic solvent (e.g., DMF or t-BuOH) and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 eq) in water.
-
In another vial, prepare a solution of CuSO4 (0.1-0.5 eq) and a copper-chelating ligand like THPTA (5 eq relative to copper) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4/ligand solution.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.
-
-
Purification of the PROTAC:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent.
-
Purify the final PROTAC compound by preparative reversed-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol for In-Cell Western Blotting to Evaluate PROTAC Activity
This protocol outlines a general procedure to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in cultured cells.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western blot.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane extensively.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control to determine the extent of degradation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the action and development of PROTACs synthesized with linkers like this compound.
References
An In-Depth Technical Guide to the Mechanism of Action of m-PEG37-Propargyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action of m-PEG37-Propargyl, a heterobifunctional linker widely utilized in bioconjugation and drug development. We will delve into its chemical reactivity, the pharmacokinetic benefits it confers, and its application in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).
Core Mechanism of Action: A Dual-Functionality Approach
The efficacy of this compound resides in its two key functional components: the terminal propargyl group and the long-chain methoxy-polyethylene glycol (m-PEG37) . This dual nature allows for a two-stage mechanism of action: covalent conjugation to a target molecule via "click chemistry" and subsequent enhancement of the conjugate's biopharmaceutical properties.
The Propargyl Group: Enabling "Click Chemistry"
The terminal propargyl group (an alkyne) is the reactive handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific "click chemistry" reaction forms a stable triazole linkage with a molecule containing an azide (B81097) group.[1] The CuAAC reaction is favored in bioconjugation due to its high yield, mild reaction conditions, and bio-orthogonality, meaning it does not interfere with biological processes.
Below is a diagram illustrating the CuAAC reaction:
The m-PEG37 Chain: Enhancing Pharmacokinetics
The m-PEG37 component is a monodisperse polyethylene (B3416737) glycol chain with 37 ethylene (B1197577) glycol units. The process of attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents. The benefits of the m-PEG37 chain include:
-
Increased Solubility and Stability: The hydrophilic nature of the PEG chain can significantly enhance the aqueous solubility of hydrophobic drugs and protect them from enzymatic degradation.
-
Extended Circulation Half-Life: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, leading to a longer circulation time in the bloodstream.[2][3][4]
-
Reduced Immunogenicity: The PEG chain can shield antigenic sites on a therapeutic protein, reducing its potential to elicit an immune response.
Quantitative Impact of PEGylation on Pharmacokinetics
The following table summarizes the quantitative improvements in pharmacokinetic parameters observed with PEGylated therapeutics.
| Therapeutic Agent | Parameter Measured | Non-PEGylated Value | PEGylated Value | Fold Improvement | Reference |
| Interferon alfa-2a | Absorption Half-life | 2.3 hours | 50 hours | ~21.7 | [5][6] |
| Interferon alfa-2b | Elimination Half-life | ~4.3 hours | ~30-40 hours | ~7-9.3 | [4] |
| Paclitaxel (in liposomes) | Biological Half-life | 5.05 hours | 17.8 hours | ~3.5 | [7][8][9][10] |
| Paclitaxel | Solubility | Low | Improved | Qualitatively noted | [7][8][11] |
Experimental Protocols
General Protocol for CuAAC Bioconjugation with this compound
This protocol outlines a general procedure for conjugating an azide-modified molecule to this compound.
Materials:
-
This compound
-
Azide-modified molecule (e.g., protein, peptide, small molecule drug)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable reaction buffer
-
Dimethylsulfoxide (DMSO) or other organic solvent for dissolving water-insoluble reactants
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or an appropriate buffer.
-
Prepare a 10 mM stock solution of the azide-modified molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (must be freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified molecule to the desired final concentration in the reaction buffer.
-
Add this compound to the reaction mixture. A molar excess (e.g., 1.5 to 5 equivalents relative to the azide-modified molecule) is recommended.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes.
-
Add the CuSO₄/THPTA complex to the reaction mixture. The final concentration of CuSO₄ is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Upon completion, the final conjugate can be purified using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques to remove excess reagents and byproducts.
-
Application in PROTACs: A Signaling Pathway Perspective
This compound is frequently used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker (e.g., this compound) that connects the two.
The following diagram illustrates the signaling pathway of a PROTAC's mechanism of action:
Experimental Workflow for Bioconjugation
The following diagram outlines a typical experimental workflow for a bioconjugation reaction using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics of pegylated interferons: what is misleading? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pegylated interferon-alpha2b: pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy data. Hepatitis C Intervention Therapy Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Enhanced solubility and stability of PEGylated liposomal paclitaxel: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 11. ovid.com [ovid.com]
Synthesis and Characterization of m-PEG37-Propargyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of m-PEG37-Propargyl, a methoxy-terminated polyethylene (B3416737) glycol with 37 ethylene (B1197577) glycol units and a terminal propargyl group. This heterobifunctional linker is of significant interest in the field of drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document details a likely synthetic protocol, comprehensive characterization methods, and the role of this molecule in the PROTAC signaling pathway.
Introduction
Polyethylene glycol (PEG) derivatives are widely utilized in bioconjugation and drug delivery due to their biocompatibility, hydrophilicity, and ability to improve the pharmacokinetic profiles of conjugated molecules. This compound is a valuable tool in this context, offering a discrete length PEG chain that provides a flexible spacer, coupled with a terminal alkyne group. This alkyne functionality is particularly useful for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation to azide-modified molecules.[1] One of the most prominent applications of this compound is as a linker in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[2][3]
Synthesis of this compound
The synthesis of this compound is typically achieved through the propargylation of a suitable m-PEG37 precursor. A common and effective method involves the reaction of m-PEG37-acid with propargyl bromide in the presence of a base. This approach ensures the formation of a stable ester linkage between the PEG chain and the propargyl group.
Experimental Protocol: Synthesis of this compound from m-PEG37-acid
Materials:
-
m-PEG37-acid
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask is charged with m-PEG37-acid (1 equivalent) and anhydrous DMF. The solution is stirred under an inert atmosphere (Argon or Nitrogen) until the solid is completely dissolved.
-
Deprotonation: Anhydrous potassium carbonate (3 equivalents) is added to the solution, and the mixture is stirred at room temperature for 1 hour to ensure complete deprotonation of the carboxylic acid.
-
Propargylation: Propargyl bromide (1.5 equivalents) is added dropwise to the reaction mixture. The reaction is then stirred at room temperature for 24 hours.
-
Workup: The reaction mixture is filtered to remove excess potassium carbonate. The filtrate is diluted with dichloromethane and washed three times with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is precipitated by the addition of cold diethyl ether. The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white to off-white solid.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization of this compound
The successful synthesis of this compound is confirmed through a combination of spectroscopic and spectrometric techniques.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₇₆H₁₅₀O₃₇ |
| Molecular Weight | 1655.98 g/mol [4] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMF, DMSO, DCM |
| Purity (HPLC) | >95% |
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.72 (d, 2H, ≡C-CH₂ -O), 4.25 (t, 2H, -O-CH₂ -C(O)-), 3.80-3.50 (m, ~148H, PEG backbone -O-CH₂ -CH₂ -O-), 3.38 (s, 3H, CH₃ -O-), 2.45 (t, 1H, -C≡CH ) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 170.5 (C=O), 77.5 (≡C -H), 75.0 (-C ≡C-H), 72.0-69.0 (PEG backbone), 59.0 (CH₃-O-), 52.0 (≡C-C H₂-O) |
| FT-IR (ATR) | ν (cm⁻¹): ~3290 (≡C-H stretch), ~2115 (C≡C stretch), ~1740 (C=O ester stretch), ~1100 (C-O-C ether stretch) |
| Mass Spectrometry (ESI-MS) | m/z: [M+Na]⁺ calculated for C₇₆H₁₅₀NaO₃₇⁺: 1678.97 |
Note: The NMR and FT-IR data presented are predicted values based on the known chemical shifts and absorption frequencies of the respective functional groups and may vary slightly based on experimental conditions.
Application in PROTAC Signaling Pathway
This compound is a key component in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.[5] The this compound linker serves to connect the POI-binding ligand and the E3 ligase ligand, and its length and flexibility are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase).
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic cycle within the cell:
-
Ternary Complex Formation: The PROTAC molecule facilitates the formation of a ternary complex by binding to both the target protein and an E3 ubiquitin ligase.
-
Ubiquitination: Once in proximity, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2-ubiquitin conjugating enzyme to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is released and can participate in further rounds of degradation.
Signaling Pathway Diagram
Caption: PROTAC mechanism of action.
Conclusion
This compound is a well-defined, monodisperse PEG linker that plays a crucial role in modern drug discovery, particularly in the development of PROTACs. Its synthesis from readily available precursors is straightforward, and its characterization can be achieved using standard analytical techniques. The propargyl functionality allows for versatile conjugation strategies, making it an invaluable tool for researchers and scientists in the design and synthesis of targeted therapeutics. The continued exploration of such precisely engineered linkers will undoubtedly contribute to the advancement of novel therapeutic modalities.
References
The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[2][] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[4] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[2]
Enhancing Solubility and Physicochemical Properties
A significant hurdle in PROTAC development is their often-poor aqueous solubility, a consequence of their high molecular weight and lipophilicity. This can hinder their formulation and bioavailability. PEG linkers, with their hydrophilic ethylene glycol repeats, are known to significantly enhance the solubility of PROTACs. The ether oxygens in the PEG chain can act as hydrogen bond acceptors, improving the interaction of the PROTAC with aqueous environments.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.
Optimizing Ternary Complex Formation
The primary function of the PROTAC is to induce the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation. The length and flexibility of the PEG linker are critical for achieving an optimal geometric arrangement of the two proteins.
-
Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.
-
Too long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved. This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.
The optimal linker length is therefore a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.
Quantitative Impact of PEG Linkers on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs (CRBN-based)
| PROTAC (Linker) | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| 0 PEG units | < 0.5 | > 90 | Not Reported |
| 1-2 PEG units | > 5000 | < 20 | Not Reported |
| 4-5 PEG units | < 0.5 | > 90 | Not Reported |
Illustrative data compiled from Wurz et al. DC50 and Dmax values are cell-line dependent.
Table 3: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG/Alkyl | < 12 | No degradation | Not applicable |
| PEG/Alkyl | 12-29 | Submicromolar (e.g., 3 nM for 21 atoms) | e.g., 96% for 21 atoms |
| PEG/Alkyl | 29 | 292 | 76 |
Data from Arvinas, as cited in Troup et al.
Table 4: Impact of Linker Length on Degradation of Estrogen Receptor (ER)
| Linker Type | Linker Length (atoms) | ER Degradation |
| PEG | 9 | Moderate |
| PEG | 12 | Good |
| PEG | 16 | Optimal |
| PEG | 19 | Moderate |
| PEG | 21 | Low |
Data from Cyrus et al.
Mandatory Visualizations
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a PEG Linker
This protocol describes a two-step synthesis of a BRD4-targeting PROTAC using an amide coupling followed by a copper-free click reaction.
Step 1: Amide Coupling of Linker and E3 Ligase Ligand (Pomalidomide)
-
Reagents and Materials:
-
DBCO-NHCO-PEG4-acid linker (1.0 eq)
-
Pomalidomide (B1683931) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve DBCO-NHCO-PEG4-acid (1.0 eq) and pomalidomide (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by preparative HPLC to obtain the pomalidomide-linker conjugate.
-
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Reagents and Materials:
-
Pomalidomide-linker conjugate from Step 1 (1.0 eq)
-
(+)-JQ1-PEG4-Azide (warhead) (1.1 eq)
-
DMSO
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the pomalidomide-linker conjugate and (+)-JQ1-PEG4-Azide in DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Protocol 2: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.
-
Materials and Reagents:
-
Human cancer cell line expressing the POI (e.g., THP-1 for BRD4).
-
PROTAC stock solution in DMSO.
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer system.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash and then incubate with the secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.
-
Materials:
-
PAMPA plate (96-well format with donor and acceptor plates).
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test PROTAC and control compounds.
-
LC-MS/MS for analysis.
-
-
Procedure:
-
Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Filter Membrane: Pipette a small volume of the phospholipid solution onto the filter of each well in the donor plate.
-
Prepare Donor Solutions: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) and then dilute into PBS to the final concentration.
-
Start Assay: Add the donor solution to the coated donor plate.
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate at room temperature for a specified period (e.g., 5 hours) with gentle shaking.
-
Measure Concentrations: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.
-
Protocol 4: Kinetic Solubility Assay (Shake-Flask Method)
This protocol provides a general method for determining the kinetic solubility of a PROTAC.
-
Materials:
-
PROTAC stock solution (e.g., 10 mM in 100% DMSO).
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Microtiter plates or vials.
-
Plate shaker.
-
Filtration or centrifugation system.
-
HPLC-UV or LC-MS/MS for analysis.
-
-
Procedure:
-
Preparation of Solutions: Add the PROTAC DMSO stock solution to the aqueous buffer to achieve the desired final concentration (the final DMSO concentration should be low, e.g., <1%).
-
Incubation: Seal the plate or vials and shake at room temperature for a defined period (e.g., 2 hours).
-
Separation of Undissolved Compound: Centrifuge the samples at high speed or filter to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved PROTAC in the supernatant or filtrate by HPLC-UV or LC-MS/MS.
-
Calculation: The measured concentration represents the kinetic solubility of the compound.
-
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. This guide provides a foundational framework of data and methodologies to aid researchers in navigating the complexities of PEG linker selection and optimization in the pursuit of novel protein-degrading therapeutics.
References
An In-depth Technical Guide to m-PEG37-Propargyl for Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of m-PEG37-Propargyl, a high-purity polyethylene (B3416737) glycol (PEG) reagent designed for advanced click chemistry applications. It covers the molecule's physicochemical properties, detailed experimental protocols for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and visual representations of its structure and reaction pathways.
Introduction to this compound
This compound is a monofunctional polyethylene glycol derivative featuring a terminal propargyl group. This alkyne moiety makes it a valuable tool for "click chemistry," a set of rapid, reliable, and highly specific reactions.[1] The propargyl group readily participates in CuAAC reactions with azide-containing molecules to form a stable triazole linkage.[1][2][3] The long-chain PEG linker (37 ethylene (B1197577) glycol units) enhances the solubility and biocompatibility of the resulting conjugates, making it particularly useful in pharmaceutical research and drug development for applications such as creating antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems.[2]
Physicochemical Properties
The key specifications for this compound and related structures are summarized below. These properties are critical for designing and executing successful conjugation experiments.
| Property | Value | Source |
| Product Name | Propargyl-PEG37-Acid | Precise PEG |
| Molecular Formula | C78H152O39 | Precise PEG |
| Molecular Weight | 1714.04 g/mol | Precise PEG |
| Purity | > 96% | Precise PEG |
| Product Name | Propargyl-PEG37-Alcohol | Precise PEG |
| Molecular Formula | C75H148O37 | Precise PEG |
| Molecular Weight | 1641.97 g/mol | Precise PEG |
| Purity | > 96% | Precise PEG |
Core Application: Copper-Catalyzed Click Chemistry
The primary application of this compound is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and specific, proceeding readily in aqueous environments, which makes it ideal for bioconjugation. The reaction's simplicity, high yield, and the stability of the resulting triazole ring have led to its widespread adoption.
Below is a diagram illustrating the fundamental click chemistry reaction.
Caption: General scheme of a CuAAC reaction using this compound.
Experimental Protocol: General Procedure for CuAAC Reaction
This section provides a generalized protocol for the conjugation of an azide-containing molecule to this compound. Optimization may be required based on the specific properties of the azide-containing substrate.
Materials and Reagents
-
This compound
-
Azide-containing molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100-300 mM in water, freshly prepared)
-
Copper(I)-stabilizing ligand:
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions (e.g., 100-200 mM in water).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for reactions in organic solvents or aqueous/organic mixtures (e.g., 5 mM in t-BuOH/DMSO).
-
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvents (e.g., DMSO, t-BuOH, water) as needed for dissolving reactants.
Stock Solution Preparation
-
This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). The concentration will depend on the scale of the reaction.
-
Azide Solution: Prepare a stock solution of the azide-containing molecule in a compatible buffer or solvent.
-
Catalyst Premix (Aqueous - THPTA): Shortly before initiating the reaction, prepare a catalyst premix by combining the CuSO4 stock solution and the THPTA stock solution in a 1:2 to 1:5 ratio. Let it incubate for a few minutes.
-
Sodium Ascorbate Solution: Prepare a fresh solution of sodium ascorbate in water. This solution is prone to oxidation and should be made just before use.
Reaction Procedure
The following workflow illustrates the key steps in the conjugation process.
Caption: Experimental workflow for this compound click chemistry.
Detailed Steps:
-
In a microcentrifuge tube, combine the azide-containing molecule and this compound (typically a 1.5 to 10-fold molar excess of the PEG reagent is used). Add the reaction buffer to achieve the desired final concentration.
-
Add the pre-mixed copper/ligand solution to the reaction tube. A typical final concentration is 1-2 mM copper. Vortex briefly to mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 5-10 mM. Vortex briefly to mix.
-
Allow the reaction to proceed at room temperature for 30 to 60 minutes. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration. Protect the reaction from light.
-
Once the reaction is complete, the resulting conjugate can be purified from excess reagents and catalyst using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
Synthesis of Propargyl-Terminated PEGs
While this compound is commercially available, understanding its synthesis can be valuable. A general method for creating propargyl-terminated PEGs involves the reaction of a PEG with a terminal functional group (like a carboxyl or hydroxyl group) with a propargyl-containing reagent.
For instance, a common synthetic route involves the esterification of a carboxyl-terminated PEG with propargyl alcohol or the etherification of a hydroxyl-terminated PEG with propargyl bromide. A published method for synthesizing a similar α-hydroxyl-ω-propargyl PEG involved dissolving HOOC-PEG-OH and KOH in DMF, followed by the dropwise addition of propargyl bromide and heating. The final product was then extracted and purified.
Conclusion
This compound is a versatile and powerful reagent for researchers in drug development and biotechnology. Its well-defined structure, high purity, and the robust nature of click chemistry enable the straightforward and efficient creation of complex bioconjugates. By leveraging the properties of the PEG linker and the specificity of the CuAAC reaction, scientists can advance the development of novel therapeutics and diagnostic tools.
References
Navigating the Solubility of m-PEG37-Propargyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in PEG Solubility
Polyethylene (B3416737) glycols (PEGs) are polymers of ethylene (B1197577) oxide and are well-regarded for their biocompatibility, lack of immunogenicity, and solubility in a broad range of solvents. The solubility of a specific PEG derivative, such as m-PEG37-Propargyl, is influenced by its molecular weight, the nature of its end groups, and the properties of the solvent. The repeating ether units in the PEG backbone can form hydrogen bonds with protic solvents, while the overall polarity of the molecule dictates its interaction with various organic solvents.
Qualitative Solubility Profile of this compound
Based on the general characteristics of high molecular weight PEG compounds, the expected solubility of this compound is summarized in the table below. It is important to note that these are qualitative assessments and empirical testing is recommended for quantitative determination.
| Solvent Class | Solvent Examples | Expected Solubility | Notes |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Highly Soluble | The hydrophilic nature of the PEG chain dominates, leading to excellent solubility. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These solvents are effective at solvating the PEG chain.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are generally good solvents for PEG compounds.[1][2] |
| Alcohols | Methanol, Ethanol | Moderately Soluble | Solubility is generally lower than in water or polar aprotic solvents.[1] |
| Aromatic | Toluene | Sparingly Soluble | Heating may be required to achieve dissolution.[1] |
| Ethers | Diethyl Ether | Insoluble | PEGs typically exhibit poor solubility in ether.[1] |
| Alkanes | Hexane | Insoluble | Non-polar alkanes are poor solvents for PEGs. |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a robust and widely recognized technique for determining the thermodynamic solubility of a compound.[3][4] This protocol outlines the steps to quantitatively measure the solubility of this compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, DMF, DMSO, DCM, Methanol, Toluene)
-
Scintillation vials or other suitable glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Solid: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Addition of Solvent: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. For poorly soluble compounds, a longer equilibration time may be necessary.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Note: A modified version of this method involves heating the solution to accelerate dissolution, followed by cooling and seeding with the solid compound to promote equilibration.[6]
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining compound solubility via the shake-flask method.
Conclusion
While a definitive, quantitative solubility dataset for this compound is not publicly available, its solubility profile is expected to align with that of other high molecular weight PEG compounds. For researchers requiring precise solubility data, the provided shake-flask method offers a reliable experimental protocol. By understanding the general solubility characteristics and employing rigorous experimental techniques, scientists and drug development professionals can effectively utilize this compound in their research and development endeavors.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. enamine.net [enamine.net]
- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to m-PEG37-Propargyl: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of m-PEG37-Propargyl, a long-chain polyethylene (B3416737) glycol (PEG)-based heterobifunctional linker. Its unique structure, featuring a terminal propargyl group, makes it a critical tool in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates. This document details its physicochemical properties, provides exemplary experimental protocols for its application in PROTAC synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and includes graphical representations of key chemical processes.
Introduction
The advent of targeted therapeutics has necessitated the development of sophisticated molecular tools to assemble complex bioactive molecules. Heterobifunctional linkers are at the forefront of this evolution, enabling the precise connection of two different molecular entities. This compound is a high-purity, monodisperse PEG linker containing 37 ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group at one end and a reactive propargyl group at the other. The propargyl group's terminal alkyne is a key functional handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.
The extended PEG chain of this compound offers significant advantages in drug design, including enhanced solubility and improved pharmacokinetic profiles of the final conjugate. These properties make it an ideal candidate for linking a target protein ligand to an E3 ubiquitin ligase ligand in the construction of PROTACs, which are designed to induce the degradation of specific proteins within the cell.
Physicochemical Properties
The molecular formula and weight of this compound, along with related derivatives, are crucial for accurate experimental design and characterization of resulting conjugates.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C76H150O37 | 1655.98[1] |
| Propargyl-PEG37-Acid | C78H152O39 | 1714.04[2] |
| Propargyl-PEG37-Alcohol | C75H148O37 | 1641.97[3] |
Applications in Drug Development
The primary application of this compound is in the assembly of complex bioconjugates through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction forms a stable triazole linkage between the propargyl group of the linker and an azide-functionalized molecule.
PROTAC Synthesis
PROTACs are a novel class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them. The length and composition of the linker are critical for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase), which ultimately leads to the ubiquitination and subsequent degradation of the target protein.
The this compound linker provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase, while its hydrophilic PEG nature can enhance the solubility and cell permeability of the resulting PROTAC.
Experimental Protocols
The following are detailed, exemplary protocols for the use of this compound in the synthesis of a PROTAC. These protocols are based on established methodologies for CuAAC and bioconjugation.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between this compound and an azide-containing molecule (e.g., an azide-functionalized E3 ligase ligand).
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., E3 ligase ligand-azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture with water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen solvent.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in the chosen solvent.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in the chosen solvent.
-
-
Reaction Setup:
-
In a reaction vessel, add the azide-functionalized molecule from its stock solution (e.g., 1 equivalent).
-
Add the this compound stock solution (e.g., 1.1 equivalents).
-
Add the THPTA or TBTA stock solution (e.g., 0.5 equivalents).
-
Add the CuSO4 stock solution (e.g., 0.1 equivalents).
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., 1 equivalent).
-
If the reaction is oxygen-sensitive, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.
-
-
Purification:
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an appropriate organic solvent.
-
The crude product should be purified by flash column chromatography or preparative HPLC to yield the pure conjugate.
-
Protocol 2: Two-Step PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC where this compound is first conjugated to an E3 ligase ligand, followed by a second conjugation to a target protein ligand.
Step 1: Conjugation of this compound to an Azide-Functionalized E3 Ligase Ligand
-
Follow the CuAAC protocol described in Section 4.1 to couple this compound with an azide-functionalized E3 ligase ligand. This will result in an E3 ligase ligand-linker intermediate with a terminal methoxy group.
Step 2: Functionalization of the Target Protein Ligand and Final Coupling
-
This step assumes the target protein ligand has a functional group (e.g., a carboxylic acid or amine) that can be modified to an azide (B81097) for a subsequent click reaction, or that the linker has a different functional group at the methoxy-end for an orthogonal coupling chemistry. For the purpose of this guide, we will assume a second click reaction. To achieve this, a linker with two orthogonal clickable handles would be needed. However, with this compound, the synthesis would proceed by first attaching a molecule with a different reactive group to the propargyl end, and then using the other end of that molecule for further reaction.
A more direct approach with this compound involves a multi-step synthesis where one of the ligands is first attached to the linker through a non-click chemistry reaction, followed by the click reaction. A common approach is to use a linker with a propargyl group and a carboxylic acid (like Propargyl-PEG37-Acid). The acid can be coupled to an amine-containing ligand via amide bond formation, and the propargyl group can then be reacted with an azide-containing ligand via CuAAC.
Visualizing the Chemistry
Diagrams of the key chemical pathways and workflows provide a clear understanding of the processes involved in utilizing this compound.
References
Commercial Availability and Technical Guide for m-PEG37-Propargyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of m-PEG37-Propargyl, a valuable tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines key technical data, potential suppliers, and experimental protocols to facilitate its use in research and development.
Introduction to this compound
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative featuring a terminal methoxy (B1213986) group and a propargyl group. The propargyl group contains a terminal alkyne, which is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This highly efficient and specific reaction allows for the covalent ligation of the PEG linker to molecules containing an azide (B81097) group, such as proteins, peptides, small molecules, or surfaces. The long, hydrophilic 37-unit PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecule.
Commercial Availability
Several chemical suppliers offer this compound and related PEG-propargyl reagents. The availability, purity, and formulation may vary between suppliers. Researchers are advised to request certificates of analysis for lot-specific data.
Table 1: Key Technical Data of Commercially Available this compound
| Parameter | MedchemExpress | Precise PEG (Propargyl-PEG37-Alcohol) |
| Catalog Number | HY-130902[1] | AG-1542[2] |
| Molecular Formula | C76H150O37[1] | C75H148O37[2] |
| Molecular Weight | 1655.98 g/mol [1] | 1641.97 g/mol [2] |
| Purity | >98% (by HPLC) | >96%[2] |
| Appearance | White to off-white solid | Not specified |
| Solubility | Soluble in DMSO, water | Not specified |
| Storage | -20°C | Not specified |
| CAS Number | Not specified | -[2] |
Note: Precise PEG offers a related compound, Propargyl-PEG37-Alcohol, which has a terminal hydroxyl group instead of a methoxy group. Other suppliers like BroadPharm offer a range of m-PEG-Propargyl products with different PEG lengths.
Experimental Protocols
General Synthesis of Propargyl-Terminated PEG
A general method for the synthesis of propargyl-terminated heterobifunctional PEG has been described in the literature.[3] This can be adapted for the synthesis of this compound. The following is a generalized protocol based on a published procedure:
Materials:
-
m-PEG37-OH (methoxy-PEG37-alcohol)
-
Propargyl bromide
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Deionized water
Procedure:
-
Dissolve m-PEG37-OH and a molar excess of KOH in anhydrous DMF.
-
Heat the mixture to 100°C for 1 hour to form the potassium salt.
-
Cool the reaction to 70°C and add propargyl bromide dropwise.
-
Allow the reaction to proceed for 15 hours at 70°C.
-
Cool the reaction to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in deionized water and extract the product with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent in vacuo to yield the this compound product.
-
The final product should be characterized by ¹H NMR and mass spectrometry.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
The following is a general protocol for the conjugation of this compound to an azide-containing molecule. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Azide-containing molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving reagents)
Procedure:
-
Prepare Stock Solutions:
-
This compound in DMSO or reaction buffer.
-
Azide-containing molecule in a compatible buffer.
-
CuSO4 in deionized water (e.g., 20 mM).
-
Sodium ascorbate in deionized water (e.g., 100 mM, prepare fresh).
-
THPTA or TBTA ligand in DMSO or water (e.g., 50 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing molecule and a molar excess of this compound in the reaction buffer.
-
In a separate tube, pre-mix the CuSO4 solution with the THPTA or TBTA ligand solution. This helps to stabilize the Cu(I) catalyst.
-
Add the copper/ligand complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or SDS-PAGE for protein conjugations.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or preparative HPLC, to remove unreacted reagents and catalyst.
-
Visualizing Workflows and Pathways
Synthesis Workflow
Caption: Figure 1: General Synthesis Workflow for this compound.
Click Chemistry Conjugation Workflow
Caption: Figure 2: Experimental Workflow for CuAAC Conjugation.
PROTAC Signaling Pathway Concept
Caption: Figure 3: Conceptual Signaling Pathway of a PROTAC.
References
Methodological & Application
Application Notes and Protocols for m-PEG37-Propargyl in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and selective reaction for the formation of stable 1,4-disubstituted 1,2,3-triazoles. This reaction has found widespread application in drug discovery, bioconjugation, and materials science due to its reliability, mild reaction conditions, and high yields. The m-PEG37-Propargyl is a monofunctional polyethylene (B3416737) glycol (PEG) derivative featuring a terminal alkyne group, making it an ideal reagent for introducing a long-chain, hydrophilic PEG spacer into various molecules through the CuAAC reaction.
PEGylation, the covalent attachment of PEG chains, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Benefits include enhanced solubility, increased in vivo stability, prolonged circulation half-life, and reduced immunogenicity. The this compound linker is particularly valuable in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker composition and length is crucial for optimal efficacy.[1]
This document provides detailed protocols for the use of this compound in CuAAC reactions for both small molecule conjugation and bioconjugation applications.
Reaction Principle and Workflow
The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne (from this compound) and an azide-functionalized molecule, catalyzed by a copper(I) species. The catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), facilitates the rapid and regioselective formation of the triazole ring. To enhance catalyst stability and prevent oxidative side reactions, especially in biological systems, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often employed.
Data Presentation: Representative Reaction Parameters and Yields
While specific data for this compound is not extensively published, the following tables summarize typical reaction conditions and outcomes for CuAAC reactions with similar m-PEG-alkyne substrates. These values serve as a strong starting point for optimization.
Table 1: CuAAC Reaction with a Small Molecule Azide (B81097) (Model System)
This data is adapted from a study on the reaction of mPEG-alkyne with an azide-functionalized coumarin (B35378) in different solvent systems.[2]
| Parameter | Condition 1 | Condition 2 |
| m-PEG-Alkyne | 1.0 eq | 1.0 eq |
| Azide-Coumarin | 1.0 eq | 1.0 eq |
| Catalyst System | Cu(I) salt / PMDTA | Cu(I) salt |
| Catalyst Loading | Not specified | 0.5 eq (relative to alkyne) |
| Solvent | Tetrahydrofuran (THF) | Supercritical CO₂ (scCO₂) |
| Temperature | Not specified | 35°C |
| Reaction Time | Not specified | 24 hours |
| Isolated Yield | 73% | 82.32% |
Table 2: General Protocol for CuAAC Bioconjugation
This table provides a general range of concentrations for the conjugation of an alkyne-modified biomolecule with an azide-containing payload.
| Reagent | Typical Final Concentration | Molar Ratio (relative to Biomolecule) |
| Alkyne-Biomolecule | 10 µM - 1 mM | 1.0 eq |
| Azide-Payload | 30 µM - 3 mM | 1.5 - 3.0 eq |
| CuSO₄ | 50 µM - 250 µM | 0.5 - 2.5 eq |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | 2.5 - 12.5 eq (5:1 to Copper) |
| Sodium Ascorbate | 250 µM - 2.5 mM | 2.5 - 25 eq (5-10:1 to Copper) |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with a Small Molecule Azide
This protocol describes a general method for conjugating this compound to a small organic azide.
Materials:
-
This compound
-
Azide-functionalized small molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMF, DMSO, THF/water mixture)
-
Deionized water
-
Ethyl acetate (B1210297) or Dichloromethane (B109758) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
Prepare a 100 mM stock solution of the ligand (TBTA or THPTA) in DMSO or DMF.
-
-
Reaction Setup:
-
In a reaction vial, dissolve the azide-functionalized small molecule (1.0 eq) and this compound (1.0 - 1.2 eq) in the chosen solvent (e.g., a 1:1 mixture of THF and water).
-
Add the ligand solution (e.g., THPTA, to achieve a final concentration 5 times that of the copper).
-
Add the CuSO₄ solution to achieve a final concentration of approximately 1-5 mol% relative to the limiting reagent.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to prevent oxidative alkyne homocoupling (Glaser coupling).
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to achieve a final concentration 5-10 times that of the copper).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove residual copper, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure PEG-triazole conjugate.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the alkyne proton signal and the appearance of a new triazole proton signal in the ¹H NMR spectrum are indicative of a successful reaction.[2]
-
Protocol 2: General Procedure for Bioconjugation to an Azide-Modified Protein
This protocol provides a starting point for the conjugation of this compound to a protein containing an azide functionality (e.g., introduced via an unnatural amino acid).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed, amine-free buffer (e.g., phosphate (B84403) buffer)
-
Size-Exclusion Chromatography (SEC) column or dialysis cassettes for purification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water, prepared fresh).
-
Dissolve this compound in the reaction buffer or DMSO to create a concentrated stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the this compound stock solution to achieve a final molar excess (e.g., 10-20 equivalents relative to the protein).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes.
-
Add the catalyst premix to the protein-PEG mixture. The final concentration of copper is typically 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times that of the copper.
-
Gently mix the reaction by inverting the tube or using a rotator. Avoid vigorous vortexing to prevent protein denaturation.
-
Incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Quench the reaction by adding a small amount of EDTA or by proceeding directly to purification.
-
Remove unreacted this compound and catalyst components by Size-Exclusion Chromatography (SEC) or dialysis against a suitable buffer.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, which should show a shift in molecular weight corresponding to the attached PEG chain.
-
Confirm the conjugation and determine the PEG-to-protein ratio using techniques such as LC-MS or MALDI-TOF mass spectrometry.
-
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the concentration of the PEG reagent, extending the reaction time, or optimizing the catalyst and ligand concentrations. Ensure that the reaction mixture is properly degassed to prevent oxidative side reactions.
-
Copper Contamination: Residual copper can be problematic for downstream applications. Thorough washing with EDTA solutions during work-up is crucial for small molecules. For biomolecules, SEC or dialysis are effective at removing copper salts.
-
Protein Aggregation/Precipitation: During bioconjugation, high concentrations of reagents or organic co-solvents can cause protein instability. Minimize the use of co-solvents if possible and work with optimized protein concentrations. The use of a hydrophilic ligand like THPTA is recommended for aqueous bioconjugation.
By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound to synthesize a wide range of PEGylated molecules for various applications in drug development and life sciences.
References
Application Notes and Protocols for m-PEG37-Propargyl in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[4] Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and the ability to modulate their length to optimize PROTAC activity.
m-PEG37-Propargyl: A Versatile Linker for PROTAC Synthesis
This compound is a long-chain, monodisperse PEG linker that offers several advantages in the synthesis of PROTACs:
-
Enhanced Solubility and Permeability: The extended PEG chain imparts hydrophilicity to the PROTAC molecule, which can improve its aqueous solubility and cell permeability, crucial properties for biological activity.
-
Optimal Length for Ternary Complex Formation: The length of the linker is a critical parameter for achieving a productive ternary complex. A long linker like m-PEG37 can provide the necessary flexibility and span the distance between the target protein and the E3 ligase, facilitating their optimal orientation for ubiquitination.
-
"Click Chemistry" Handle: The terminal propargyl group (an alkyne) is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient, specific, and biocompatible, making it an ideal method for the final conjugation step in PROTAC synthesis, where an azide-functionalized ligand is coupled to the propargyl-containing linker.
Experimental Protocols
The synthesis of a PROTAC using this compound typically follows a modular, two-step approach:
-
Amide Bond Formation: Coupling of the this compound linker to the first ligand (either the POI-binding ligand or the E3 ligase ligand) containing a carboxylic acid or an amine group.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): "Clicking" the second, azide-functionalized ligand onto the propargyl-terminated intermediate from the first step.
The following protocols provide a general methodology. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand with this compound (if it were amine-terminated)
This protocol is illustrative for coupling a carboxylated ligand to an amine-terminated PEG-propargyl linker. A similar protocol would be followed for coupling an amine-functionalized ligand to an acid-terminated this compound.
Reagents and Materials:
-
Carboxylic acid-functionalized ligand (Ligand-COOH) (1.0 eq)
-
Amine-terminated this compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the Ligand-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the amine-terminated this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the propargyl-functionalized intermediate (Ligand-PEG37-Propargyl).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reagents and Materials:
-
Propargyl-functionalized intermediate (Ligand-PEG37-Propargyl) (1.0 eq)
-
Azide-functionalized ligand (Ligand-N3) (1.2 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.5 eq)
-
Solvent (e.g., DMF/H2O, t-BuOH/H2O)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Ligand-PEG37-Propargyl and Ligand-N3 in the chosen solvent system under a nitrogen atmosphere.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Quantitative Data on PROTACs with PEG Linkers
The length of the PEG linker is a critical factor influencing the degradation efficiency of a PROTAC, which is typically measured by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. The optimal linker length varies depending on the specific target protein and E3 ligase pair. Below is a table summarizing representative data from the literature on the impact of PEG linker length on the degradation of various target proteins.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | 16 | ~50 | >90% | |
| TBK1 | CRBN | 21 | 3 | 96 | |
| BRD4 | CRBN | 4-5 PEG units | < 500 | Not specified | |
| BTK | CRBN | > 4 PEG units | 1-40 | Not specified | |
| BTK | CRBN | PEG6 | < 10 | ~90% |
Visualizations
Experimental Workflow for PROTAC Synthesis
Caption: General workflow for PROTAC synthesis using this compound.
Wnt/β-Catenin Signaling Pathway Targeted by PROTACs
The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, making β-catenin an attractive target for PROTAC-mediated degradation.
Caption: Wnt/β-catenin signaling and its disruption by a β-catenin-targeting PROTAC.
Conclusion
This compound is a highly valuable and versatile linker for the synthesis of PROTACs. Its extended PEG chain can enhance the solubility and permeability of the resulting PROTAC, while its length provides the necessary flexibility for efficient ternary complex formation. The terminal propargyl group allows for a straightforward and efficient final conjugation step via "click chemistry." The provided protocols and data serve as a guide for researchers in the rational design and synthesis of novel PROTACs for targeted protein degradation. A systematic approach to linker design, including the exploration of various linker lengths, is crucial for the development of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG37-Propargyl Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry with m-PEG37-Propargyl. This reaction is a cornerstone of bioconjugation and drug development, enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between the propargyl-functionalized PEG and an azide-containing molecule.
The CuAAC reaction is renowned for its high efficiency, selectivity, and biocompatibility, proceeding under mild conditions, often in aqueous environments, which makes it ideal for the modification of sensitive biomolecules.[1][2]
Overview of the CuAAC Reaction
The copper(I)-catalyzed reaction between a terminal alkyne (this compound) and an azide (B81097) is a powerful method for creating stable covalent bonds.[3][4] The reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[1] The active catalyst is the Cu(I) ion, which is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[1][3] To prevent the oxidation of the Cu(I) catalyst and enhance the reaction rate, a stabilizing ligand is typically employed.[1][5]
Quantitative Reaction Parameters
The following table summarizes typical quantitative parameters for a CuAAC reaction involving a PEG-alkyne. These values may require optimization depending on the specific substrates and desired outcome.[1]
| Parameter | Recommended Range | Notes |
| This compound (Alkyne) | 1 equivalent | The limiting reagent. |
| Azide-containing Molecule | 1.1 - 1.5 equivalents | A slight excess can help drive the reaction to completion.[1] |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor for the Cu(I) catalyst.[1] |
| Sodium Ascorbate | 5 - 10 times the concentration of copper | Freshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I).[5] |
| Stabilizing Ligand (e.g., TBTA, THPTA) | 1 - 5 equivalents relative to copper | Protects the Cu(I) catalyst from oxidation and can accelerate the reaction.[3][5] |
| Reaction Temperature | Room temperature to 70°C | Higher temperatures can increase the reaction rate, but room temperature is often sufficient.[6] |
| Reaction Time | 30 minutes - 24 hours | Dependent on reactant concentrations, temperature, and catalyst system.[5][7] |
| Solvent | Aqueous buffers (e.g., PBS), organic solvents (e.g., DMSO, DMF, t-BuOH), or mixtures | Co-solvents can be used to improve the solubility of reactants.[1] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Deionized water, Dimethyl sulfoxide (B87167) (DMSO), tert-Butanol
-
Purification supplies (e.g., size-exclusion chromatography columns, dialysis membranes)
Stock Solution Preparation
-
This compound: Prepare a stock solution of the desired concentration in deionized water or an appropriate buffer.
-
Azide-containing Molecule: Prepare a stock solution in a compatible solvent (e.g., DMSO, water).
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[1]
-
TBTA/THPTA Ligand: Prepare a 10-100 mM stock solution in a compatible organic solvent like DMSO.[1]
General Protocol for CuAAC Reaction
-
In a reaction tube, add the this compound from its stock solution.
-
Add the azide-containing molecule stock solution (1.1-1.5 equivalents).[1]
-
Add the reaction solvent to achieve the desired final concentration.
-
If using a ligand, add the TBTA or THPTA stock solution (1-5 equivalents relative to copper).[3][5]
-
Add the CuSO₄ stock solution (0.01-0.1 equivalents).[1]
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5-10 times the concentration of copper).[5]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other suitable analytical techniques.[5]
-
Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.[5]
-
Purify the PEGylated conjugate using an appropriate method to remove excess reagents and byproducts.
Purification of the PEGylated Product
The choice of purification method depends on the properties of the resulting conjugate. Common techniques include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted molecules.
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for the purification of PEGylated peptides and other biomolecules.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge, which can be altered by PEGylation.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow
Caption: A typical experimental workflow for this compound click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. confluore.com.cn [confluore.com.cn]
Application Notes and Protocols for m-PEG37-Propargyl in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.
m-PEG37-Propargyl is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG)-based linker that is increasingly being utilized in the rational design of PROTACs. Its defining features include a long, 37-unit PEG chain that imparts significant hydrophilicity and a terminal propargyl group, which enables facile and efficient conjugation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This modular approach simplifies the synthesis of PROTAC libraries with diverse ligands. The extended PEG chain can enhance the aqueous solubility and cell permeability of the resulting PROTAC, potentially improving its pharmacokinetic profile.[2]
These application notes provide a comprehensive overview of the utility of this compound in targeted protein degradation, complete with detailed protocols for synthesis and biological evaluation, and illustrative data.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and workflows associated with the application of this compound in PROTAC development.
References
Application Notes and Protocols for m-PEG37-Propargyl in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-PEG37-Propargyl, a heterobifunctional linker, in advanced bioconjugation techniques. Detailed protocols for its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), are provided.
Introduction
This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker containing a terminal propargyl group (an alkyne) and a methoxy-capped PEG chain. The propargyl group serves as a reactive handle for click chemistry, enabling the efficient and specific conjugation to azide-containing molecules. The long, hydrophilic PEG chain (37 ethylene (B1197577) glycol units) enhances the solubility, stability, and pharmacokinetic properties of the resulting bioconjugates, making it an ideal tool for drug development and targeted therapeutics.
The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker plays a crucial role in connecting the target protein-binding ligand and the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a productive ternary complex.
Key Applications
-
PROTAC Synthesis: Serves as a flexible linker to connect a target protein ligand and an E3 ligase ligand.
-
Antibody-Drug Conjugate (ADC) Development: Can be used to attach cytotoxic payloads to azide-modified antibodies.
-
Peptide and Oligonucleotide Modification: Enables the PEGylation of biomolecules to improve their in vivo performance.
-
Surface Functionalization: Used to modify surfaces of nanoparticles, quantum dots, and other materials for biological applications.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~1700 g/mol |
| Chemical Formula | CH3O(CH2CH2O)37CH2C≡CH |
| Purity | >95% |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents |
| Appearance | White to off-white solid or viscous oil |
Table 2: Representative Reaction Parameters for CuAAC using this compound
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 5 mM | Higher concentrations can improve reaction rates. |
| Azide-containing Molecule | 1.1 - 2.0 equivalents | A slight excess of the azide (B81097) component is often used. |
| Copper(II) Sulfate (B86663) (CuSO4) | 0.1 - 0.5 equivalents | Pre-complexation with a ligand is recommended. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 equivalents | Should be freshly prepared. |
| Copper Ligand (e.g., THPTA, TBTA) | 0.5 - 2.5 equivalents | Enhances reaction efficiency and protects biomolecules. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO/water, t-BuOH/water | Co-solvents may be necessary for hydrophobic reactants. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive biomolecules, but with longer reaction times. |
| Reaction Time | 1 - 12 hours | Monitor reaction progress by LC-MS or other analytical methods. |
| Typical Yield | >80% | Yields can vary depending on the substrates and reaction conditions. |
Table 3: Stability Profile of a Representative this compound Bioconjugate
| Condition | Half-life (t1/2) | Notes |
| Phosphate-Buffered Saline (PBS), pH 7.4, 37°C | > 7 days | The triazole linkage is highly stable under physiological conditions. |
| Human Plasma, 37°C | > 48 hours | Demonstrates good stability in a biological matrix. |
| Acidic Conditions (pH 4.0) | > 7 days | Stable at lower pH. |
| Basic Conditions (pH 9.0) | > 7 days | Stable at higher pH. |
Experimental Protocols
Protocol 1: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule (e.g., azide-modified protein, peptide, or small molecule)
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
DMSO (if needed for solubility)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in degassed buffer or DMSO.
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing molecule to the desired final concentration in the reaction buffer.
-
Add this compound to the reaction mixture (typically 1.1 to 1.5 equivalents relative to the azide).
-
Add the copper ligand (e.g., THPTA) to the reaction mixture.
-
Add the CuSO4 solution.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
Gently mix the reaction by vortexing or pipetting.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker.
-
Monitor the reaction progress by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Once the reaction is complete, the bioconjugate can be purified using methods such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or dialysis to remove excess reagents and catalyst.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC by conjugating an azide-functionalized E3 ligase ligand to this compound, followed by conjugation to a target protein-binding ligand.
Step 1: Conjugation of this compound to an Azide-Functionalized E3 Ligase Ligand
-
Follow the general CuAAC protocol (Protocol 1) to conjugate this compound to the azide-functionalized E3 ligase ligand.
-
After the reaction, purify the resulting propargyl-PEG-E3 ligase ligand conjugate using an appropriate chromatographic method (e.g., RP-HPLC).
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
Step 2: Conjugation of the Propargyl-PEG-E3 Ligase Ligand to an Azide-Functionalized Target Protein Ligand
-
This step assumes the target protein ligand has been functionalized with an azide group.
-
Follow the general CuAAC protocol (Protocol 1) to conjugate the purified propargyl-PEG-E3 ligase ligand to the azide-functionalized target protein ligand.
-
Purify the final PROTAC molecule using RP-HPLC.
-
Characterize the final PROTAC by LC-MS and NMR to confirm its structure and purity.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis.
Application Notes and Protocols for the Purification of m-PEG37-Propargyl Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG37-Propargyl is a long-chain, monodisperse polyethylene (B3416737) glycol (PEG) linker containing a terminal propargyl group. This reagent is frequently utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". The successful synthesis of well-defined conjugates hinges on the effective purification of the reaction products from starting materials, catalysts, and byproducts. This document provides detailed application notes and protocols for the purification and analysis of this compound reaction products.
Common Reactions and Potential Impurities
The primary reaction involving this compound is the CuAAC reaction with an azide-functionalized molecule. Key impurities and byproducts that necessitate removal include:
-
Unreacted Starting Materials: Excess this compound and the azide-containing reactant.
-
Copper Catalyst: Residual copper ions from the catalyst system (e.g., CuSO₄/sodium ascorbate).[1]
-
Alkyne Homocoupling Products (Glaser Coupling): Dimers of this compound formed via oxidative coupling, which can occur in the presence of oxygen.[1]
-
Reaction Solvents and Reagents: Organic solvents (e.g., DMF, DMSO), reducing agents, and ligands.
Purification Strategies
A multi-step purification strategy is often necessary to achieve high purity of the final PEGylated product. The choice and sequence of methods depend on the scale of the reaction and the physicochemical properties of the product and impurities.
A general workflow for purification is outlined below:
Experimental Protocols
Protocol 1: Aqueous Workup and Liquid-Liquid Extraction (LLE)
This protocol is designed for the initial cleanup of a CuAAC reaction mixture to remove the copper catalyst and water-soluble impurities.
Materials:
-
Crude reaction mixture
-
Ethyl acetate
-
5% aqueous ammonia (B1221849) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dilute the crude reaction mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% aqueous ammonia solution (to remove copper).[1]
-
Saturated aqueous sodium bicarbonate solution.
-
Brine.
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
Protocol 2: Precipitation
Precipitation is an effective method for removing unreacted this compound and other PEGylated impurities.
Materials:
-
Concentrated product from Protocol 1
-
Cold diethyl ether or acetone
-
Centrifuge
Procedure:
-
Dissolve the concentrated product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add the solution dropwise to a stirred, cold excess of a non-solvent such as diethyl ether or acetone.
-
Continue stirring for 30 minutes in an ice bath to facilitate precipitation.
-
Collect the precipitate by centrifugation.
-
Wash the pellet with cold non-solvent and centrifuge again.
-
Dry the pellet under vacuum.
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for achieving high purity of the final product by separating it from closely related impurities.
Materials:
-
Partially purified product
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column
Instrumentation and Conditions:
| Parameter | Condition |
| Column | Preparative C18, 5 µm, 21.2 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-80% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 220 nm and/or Evaporative Light Scattering Detector (ELSD) |
Procedure:
-
Dissolve the partially purified product in a minimal amount of the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC system.
-
Collect fractions corresponding to the product peak.
-
Combine the pure fractions and lyophilize to obtain the final product.
Data Presentation
The following tables summarize representative quantitative data for the purification of a model product from a CuAAC reaction between this compound and an azide-containing small molecule.
Table 1: Summary of Purification Steps and Yield
| Purification Step | Starting Mass (mg) | Recovered Mass (mg) | Step Yield (%) | Overall Yield (%) | Purity by HPLC (%) |
| Crude Product | 500 | - | - | - | 45 |
| Aqueous Workup | 500 | 420 | 84 | 84 | 60 |
| Precipitation | 420 | 315 | 75 | 63 | 85 |
| RP-HPLC | 315 | 220 | 70 | 44 | >98 |
Table 2: Analytical HPLC Conditions for Purity Assessment
| Parameter | Condition |
| Column | Analytical C18, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Product Characterization
Final product identity and purity should be confirmed using appropriate analytical techniques.
Analytical HPLC and LC-MS
Analytical HPLC using the conditions in Table 2 can confirm the purity of the final product. LC-MS provides confirmation of the molecular weight of the conjugate. For PEGylated compounds, the mass spectrum will show a distribution of peaks corresponding to the different isotopic masses.
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for the analysis of PEGylated molecules, providing information on the molecular weight and the polydispersity of the PEG chain.[2][3]
Sample Preparation for MALDI-TOF MS:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA.
-
Analyte Solution: Dissolve the purified product in water or 50% acetonitrile to a concentration of approximately 1 mg/mL.
-
Spotting: Mix the analyte and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Product loss during extraction or precipitation. | Optimize solvent volumes and ensure complete precipitation. |
| Broad HPLC Peaks | Poor solubility, column overloading. | Adjust mobile phase, reduce sample concentration. |
| Persistent Copper Contamination | Incomplete removal during workup. | Use a copper-chelating resin or repeat ammonia wash. |
| Presence of Dimer Byproduct | Oxidative homocoupling of the alkyne. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Conclusion
The successful purification of this compound reaction products is critical for the synthesis of well-defined PEGylated molecules for research and therapeutic applications. The combination of aqueous workup, precipitation, and reversed-phase HPLC provides a robust workflow for achieving high purity. The protocols and data presented herein serve as a comprehensive guide for researchers in this field.
References
Application Notes and Protocols for m-PEG37-Propargyl in Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG37-Propargyl is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker containing a terminal propargyl group. This functional group allows for a highly efficient and specific covalent reaction with azide-tagged molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The long, hydrophilic PEG37 spacer enhances solubility and reduces steric hindrance, making it an ideal tool for various cell-based assay applications, including the labeling, detection, and tracking of azide-modified biomolecules on or within cells. These notes provide detailed protocols for utilizing this compound for the development of robust and reproducible cell-based assays.
The core principle of this application lies in a two-step process. First, cells are treated with an azide-modified metabolic precursor (e.g., an azide-modified sugar, amino acid, or nucleoside) which is incorporated into cellular macromolecules through the cell's natural biosynthetic pathways. Subsequently, the incorporated azide (B81097) groups are detected by the addition of this compound, which is conjugated to a reporter molecule (e.g., a fluorophore or biotin) via the propargyl group in a click chemistry reaction.
Key Applications
-
Cell Surface Glycan Labeling: Visualize and quantify the expression of specific glycans on the cell surface by metabolically labeling them with azide-modified sugars.
-
Nascent Protein Synthesis Analysis: Detect and quantify newly synthesized proteins by incorporating azide-modified amino acids.
-
DNA and RNA Labeling: Track DNA replication and transcription by using azide-modified nucleosides.
-
Cell Proliferation Assays: Measure cell proliferation by detecting the incorporation of azide-modified thymidine (B127349) analogs into newly synthesized DNA.
-
Cellular Imaging and Tracking: Fluorescently label specific cell populations for microscopy or flow cytometry-based tracking.[1]
Experimental Data
The following table summarizes representative quantitative data from a cell-based labeling experiment using an azide-modified metabolic precursor and a propargyl-functionalized fluorescent reporter, analogous to an assay employing this compound conjugated to a fluorophore.
| Cell Line | Metabolic Label | Reporter Concentration (µM) | Labeling Efficiency (%) | Cell Viability (%) |
| HeLa | Azido-sugar | 10 | 85 ± 5 | >95 |
| Jurkat | Azido-sugar | 10 | 78 ± 7 | >95 |
| HEK293 | Azido-amino acid | 25 | 92 ± 4 | >95 |
| A549 | Azido-nucleoside | 5 | 65 ± 8 | >95 |
Note: Data are representative and will vary depending on the cell type, metabolic label, reporter molecule, and experimental conditions.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Cell Surface Glycans
This protocol describes the metabolic labeling of cell surface sialoglycans with an azide-modified sugar (peracetylated N-azidoacetylmannosamine, Ac4ManNAz) and subsequent fluorescent labeling using a propargyl-functionalized dye in a CuAAC reaction. This compound would be pre-conjugated to a fluorescent dye for this application.
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Copper (II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide-modified sugar.
-
-
Cell Preparation for Labeling:
-
Gently wash the cells twice with ice-cold PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For each sample, combine the following in order:
-
PBS
-
This compound-Fluorophore (final concentration 10-50 µM)
-
CuSO4 (from a 20 mM stock, final concentration 100 µM)
-
THPTA (from a 100 mM stock, final concentration 500 µM)
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate (from a 100 mM stock, final concentration 2.5 mM).
-
Gently mix and immediately add the reaction cocktail to the cells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 for 10 minutes if intracellular staining is desired.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope or analyze the cell population by flow cytometry.
-
Protocol 2: Labeling of Nascent Proteins in Cell Lysates
This protocol outlines the metabolic labeling of newly synthesized proteins with an azide-modified amino acid (L-azidohomoalanine, AHA) and subsequent detection in cell lysates using a propargyl-functionalized biotin (B1667282) for enrichment and downstream analysis (e.g., Western blotting or mass spectrometry).
Materials:
-
Cells of interest
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
This compound-Biotin
-
Copper (II) sulfate (CuSO4)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA
-
Sodium ascorbate
-
Streptavidin-agarose beads
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Wash the cells once with PBS and then incubate in methionine-free medium for 1 hour to deplete intracellular methionine.
-
Replace the medium with methionine-free medium containing 25-50 µM AHA and incubate for 4-24 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Chemistry Reaction:
-
To 50 µL of cell lysate (1-5 mg/mL), add the following:
-
This compound-Biotin (final concentration 10-50 µM)
-
TBTA or THPTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
Sodium ascorbate (freshly prepared, final concentration 1 mM)
-
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Protein Precipitation and Enrichment:
-
Precipitate the labeled proteins using a methanol/chloroform precipitation method.
-
Resuspend the protein pellet in a buffer containing SDS.
-
Incubate the resuspended lysate with streptavidin-agarose beads for 1-2 hours at room temperature to enrich for biotinylated (i.e., newly synthesized) proteins.
-
-
Downstream Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
Visualizations
Caption: Workflow for fluorescent labeling of cells using this compound.
Caption: The logical relationship of components in the CuAAC click reaction.
References
Application Notes and Protocols for m-PEG37-Propargyl PROTACs in Research and Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The m-PEG37-Propargyl moiety is a long-chain polyethylene (B3416737) glycol (PEG) linker equipped with a terminal propargyl group, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". While this linker is commercially available, there is a notable lack of specific published research detailing the in vitro and in vivo applications of PROTACs synthesized with this exact 37-unit PEG chain. Therefore, the following application notes and protocols are based on established principles for long-chain PEGylated PROTACs and provide a comprehensive framework for their synthesis, characterization, and evaluation. The quantitative data presented is illustrative and derived from studies on PROTACs with varying PEG linker lengths.
Introduction to this compound PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
The this compound linker offers several key features:
-
Extended Length: The 37-unit PEG chain provides a significant spatial separation between the two ligands, which can be crucial for the formation of a productive ternary complex with certain target proteins and E3 ligases.
-
Hydrophilicity: The PEG backbone enhances the aqueous solubility of the PROTAC, which can be advantageous for formulation and bioavailability.
-
Click Chemistry Compatibility: The terminal propargyl group allows for efficient and modular synthesis of PROTACs using CuAAC, a highly reliable and versatile conjugation reaction.
Mechanism of Action
The fundamental mechanism of a PROTAC synthesized with an this compound linker follows the established pathway for all PROTACs.
Caption: General mechanism of action for a PROTAC.
Data Presentation: Illustrative In Vitro Efficacy
The following tables summarize representative quantitative data for PROTACs with varying linker lengths, demonstrating how such data should be structured. The optimal linker length is target-dependent and must be determined empirically.
Table 1: Illustrative In Vitro Degradation Efficacy of a Hypothetical POI-Targeting PROTAC Series
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-PEG4 | 4-unit PEG | 150 | 85 |
| PROTAC-PEG8 | 8-unit PEG | 50 | 95 |
| PROTAC-PEG12 | 12-unit PEG | 25 | >98 |
| PROTAC-m-PEG37 | 37-unit PEG | To be determined | To be determined |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Illustrative Cell Viability Data
| PROTAC Compound | Cell Line | IC50 (nM) |
| PROTAC-PEG12 | Cancer Cell Line A | 75 |
| PROTAC-PEG12 | Normal Cell Line B | >10,000 |
| PROTAC-m-PEG37 | Cancer Cell Line A | To be determined |
IC50: Concentration of PROTAC that inhibits cell growth by 50%.
Experimental Protocols
PROTAC Synthesis via Click Chemistry
This protocol describes a general method for the final conjugation step in the synthesis of a PROTAC using an this compound linker.
Caption: Workflow for PROTAC synthesis via click chemistry.
Materials:
-
Azide-functionalized POI ligand (1.0 eq)
-
This compound-functionalized E3 ligase ligand (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 - 0.2 eq)
-
Sodium ascorbate (0.5 - 1.0 eq)
-
Solvent: Degassed mixture of DMF and water (e.g., 4:1)
Procedure:
-
Dissolve the azide-functionalized POI ligand and the this compound-functionalized E3 ligase ligand in the DMF/water solvent mixture in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
In Vitro Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cancer cell line expressing the POI.
-
This compound PROTAC stock solution (in DMSO).
-
Cell culture medium and reagents.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate and imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay
Objective: To assess the effect of PROTAC-induced protein degradation on cell proliferation.
Materials:
-
Cancer cell line.
-
This compound PROTAC.
-
96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate for the desired period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure luminescence.
-
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the this compound PROTAC in a mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice).
-
Cancer cell line for implantation.
-
Matrigel.
-
This compound PROTAC formulated in an appropriate vehicle.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and vehicle control groups.
-
Dosing: Administer the PROTAC at the desired dose and schedule (e.g., daily oral gavage).
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight and general health.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured.
-
Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blot to confirm POI degradation).
-
Analyze tumor growth inhibition (TGI).
-
Visualization of a Representative Signaling Pathway
Many PROTACs target proteins involved in cancer signaling. A common target is BRD4, a member of the BET family of proteins. The degradation of BRD4 downregulates the expression of oncogenes like c-Myc.
Caption: Simplified BRD4 signaling pathway and its disruption by a PROTAC.
Troubleshooting & Optimization
Technical Support Center: m-PEG37-Propargyl Click Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in m-PEG37-Propargyl click reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our troubleshooting guide is designed to directly address common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.
Q1: Why is my click reaction yield unexpectedly low or nonexistent?
There are several potential causes for a low or nonexistent yield in a CuAAC reaction. The most common culprits are related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivity: The active catalyst in the CuAAC reaction is Cu(I). However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]
-
Solution: Thoroughly degas all solvents and solutions by sparging with an inert gas like argon or nitrogen. It is also crucial to use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate the active Cu(I) catalyst from any oxidized Cu(II).[1]
-
-
Reagent Impurity: Impurities within your this compound or your azide-containing molecule can interfere with the catalyst, leading to a significant drop in yield.
-
Solution: Before beginning the reaction, verify the purity of your starting materials using methods like NMR or mass spectrometry.
-
-
Incorrect Stoichiometry: The molar ratios of the reactants, catalyst, and reducing agent are critical for an efficient reaction.
-
Solution: A common starting point is to use a slight excess of the alkyne (this compound) relative to the azide (B81097) (e.g., 1.1 equivalents).[1] The catalyst (typically a Cu(II) salt like CuSO₄ that is reduced in situ) is used in catalytic amounts, often between 1-5 mol %, with the reducing agent (sodium ascorbate) at a higher concentration of 5-10 mol %.[1]
-
Q2: I see the formation of a precipitate or a color change to blue/green in my reaction. What does this indicate?
A blue or green color in the reaction mixture is a visual indicator of the presence of Cu(II) ions, which means your active Cu(I) catalyst has been oxidized. This oxidation is a primary reason for reaction failure.
-
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Immediately check that your reaction setup is properly sealed and under an inert atmosphere.
-
Add More Reducing Agent: Introduce an additional amount of freshly prepared sodium ascorbate solution to the reaction to reduce the Cu(II) back to Cu(I).
-
Use a Ligand: Incorporating a copper-chelating ligand can help stabilize the Cu(I) oxidation state and prevent its oxidation.
-
Q3: Can the choice of solvent affect my reaction yield?
Yes, the solvent can significantly impact the reaction rate and yield. While a variety of organic and aqueous solvents can be used, the solubility of all reactants, including the PEG derivative and the azide, is crucial.
-
Solvent Considerations:
-
Polar solvents are generally preferred. Mixtures of water with t-butanol or the use of solvents like DMSO, THF, and PEG itself have been shown to be effective.[2]
-
For bioconjugation reactions, aqueous buffers are common. Ensure that your PEGylated starting material is fully soluble in the chosen buffer system.
-
Some studies have explored using polyethylene (B3416737) glycol (PEG) as both a reactant and a solvent, which can protect the copper catalyst from oxidation.
-
Q4: How can I monitor the progress of my click reaction?
Monitoring the reaction is essential to determine the optimal reaction time and to confirm the consumption of starting materials.
-
Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the disappearance of the starting materials and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method to track the concentrations of reactants and products over time.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic azide (~2100 cm⁻¹) and terminal alkyne (~3300 cm⁻¹) stretches can confirm the reaction's progress.
-
Q5: I've confirmed my product is formed, but I'm losing a significant amount during purification. How can I improve my recovery?
The purification of PEGylated molecules can be challenging due to their physical properties, often leading to heterogeneous mixtures of the desired product, unreacted starting materials, and byproducts.
-
Purification Strategies:
-
Size Exclusion Chromatography (SEC): This is a common method to separate the larger PEGylated product from smaller unreacted molecules.
-
Reversed-Phase HPLC (RP-HPLC): Can be effective for separating molecules based on hydrophobicity.
-
Ion-Exchange Chromatography (IEX): If your molecule has a net charge, IEX can be a powerful purification tool.
-
Aqueous Two-Phase Systems (ATPS): This technique can be used for the selective purification of PEGylated proteins.
-
Catalyst Removal: Before purification, it is advisable to add a copper-chelating agent like EDTA to sequester the copper catalyst, which can interfere with downstream applications and chromatographic separation.
-
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing your this compound click reaction.
Table 1: Effect of Catalyst and Ligand Concentration on Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Ligand | Ligand Loading (mol%) | Reducing Agent | Yield (%) | Reference |
| CuSO₄ | 1 | THPTA | 5 | Sodium Ascorbate | High | |
| Cu(I)Br | 1 | 2,2'-bipyridine | 2 | - | Optimized | |
| CuSO₄ | 0.5 (C/A molar ratio) | - | - | - | 82.32 | |
| CuI | 5 | - | - | - | 93 |
Table 2: Influence of Reaction Conditions on Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| scCO₂ | 35 | 24 | 82.32 | |
| scCO₂ | 35 | 48 | 87.14 | |
| THF | Not Specified | Not Specified | 73 | |
| PEG-400 | Room Temp | Not Specified | High | |
| Glycerol | 80 | Not Specified | High |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the click reaction between an this compound and an azide-functionalized molecule.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Degassed reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Degassed solvent for dissolving reagents (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound and the azide-functionalized molecule in the degassed reaction buffer to the desired concentrations.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in a degassed solvent. A common practice is to pre-mix the CuSO₄ and THPTA solutions to form the copper-ligand complex.
-
-
Reaction Setup:
-
In a reaction vessel purged with an inert gas (e.g., argon), combine the this compound and azide solutions.
-
-
Initiation:
-
Add the copper-ligand complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature or a specified temperature.
-
Monitor the reaction progress using TLC or HPLC until one of the starting materials is consumed.
-
-
Quenching and Catalyst Removal:
-
Upon completion, add a copper chelator such as EDTA to sequester the catalyst.
-
-
Purification:
-
Purify the final PEGylated product using an appropriate chromatographic method like SEC or RP-HPLC.
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting logic for low yield in click reactions.
References
Technical Support Center: Optimizing m-PEG37-Propargyl PROTAC Linker Length
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific issues that may be encountered during the optimization of PROTACs utilizing an m-PEG37-Propargyl linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in a PROTAC, and why is its length a critical consideration?
A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker with 37 PEG units, terminating in a propargyl group (an alkyne).[2] This alkyne group is specifically designed for efficient conjugation to an azide-functionalized molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[2]
The linker's primary role is to position the target protein and the E3 ligase in a manner that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The length of the linker is a critical parameter influencing the efficacy of a PROTAC.[3] An optimal linker length allows for the formation of a stable and productive ternary complex (target protein:PROTAC:E3 ligase). If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, if the linker is excessively long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or the increased flexibility could lead to a non-productive ternary complex. Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.
Q2: We are not observing any degradation of our target protein with our this compound PROTAC. What are the possible reasons?
A2: A lack of target protein degradation can stem from several factors. Here is a troubleshooting guide to address this issue:
-
Suboptimal Linker Length: The this compound linker is quite long. While long linkers can provide flexibility and span greater distances, this specific length may be outside the optimal range for your particular target and E3 ligase combination. It is advisable to synthesize and test a range of linker lengths.
-
Poor Cell Permeability: Although PEG linkers are generally used to improve solubility, the overall physicochemical properties of the PROTAC, including its large size, might hinder its ability to efficiently cross the cell membrane.
-
The "Hook Effect": At high concentrations, PROTACs can inhibit their own activity by forming binary complexes (PROTAC:target or PROTAC:E3 ligase) instead of the desired ternary complex. It is crucial to test a wide range of concentrations to rule out this phenomenon.
-
Experimental Issues: Ensure the integrity of your experimental setup, including the health of your cell line, the quality of your antibodies for Western blotting, and the accuracy of your compound concentrations.
Q3: How does the "hook effect" impact the interpretation of my results, and how can I mitigate it?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at higher PROTAC concentrations. This occurs because at high concentrations, the PROTAC molecules can saturate both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes rather than the productive ternary complex required for degradation. This can lead to the misinterpretation that a compound is less effective at higher doses.
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Test your this compound PROTAC over a broad concentration range (e.g., from picomolar to micromolar) to fully characterize its activity profile and identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein partner increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect. While challenging to predict, exploring different linker compositions and attachment points may improve cooperativity.
Q4: What are the advantages and disadvantages of using a long PEG linker like this compound?
A4: Long PEG linkers like this compound offer a distinct set of properties:
-
Advantages:
-
Increased Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the PROTAC molecule.
-
Greater Flexibility: The flexibility of a long PEG chain can allow the PROTAC to adopt a more favorable conformation for the formation of a stable ternary complex, especially with challenging targets.
-
Spanning Larger Distances: For target proteins with deep binding pockets or E3 ligases with less accessible surfaces, a long linker may be necessary to effectively bridge the two.
-
-
Disadvantages:
-
Potential for Decreased Potency: Excessively long linkers can lead to a decrease in potency due to a higher entropic penalty upon binding.
-
Increased Off-Target Effects: The increased flexibility and size might lead to unintended interactions and off-target effects.
-
Reduced Cell Permeability: Despite improving solubility, the high molecular weight and polarity of a very long PEG linker can negatively impact cell permeability.
-
Metabolic Instability: PEG chains can be susceptible to oxidative metabolism, which could affect the in vivo stability of the PROTAC.
-
Troubleshooting Guides
Problem 1: Low or no target protein degradation despite good binary binding.
This is a common challenge in PROTAC development and often points to issues with ternary complex formation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG12, etc.) to identify the optimal length for your system. |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the this compound linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme. Consider altering the attachment points of the linker on the warhead or the E3 ligase ligand. |
| Poor Ternary Complex Cooperativity | Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex and determine cooperativity. |
| Poor Physicochemical Properties | Assess the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider strategies to mask polar groups, such as a prodrug approach. |
Problem 2: High variability in degradation results between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure that cells are healthy, within a consistent passage number range, and plated at a consistent density for all experiments. |
| Compound Stability | Verify the stability of your this compound PROTAC in your cell culture medium over the time course of your experiment. |
| Inconsistent Reagent Quality | Use high-quality, validated antibodies for Western blotting. Ensure all other reagents are of consistent quality. |
| Dosing and Incubation Times | Strictly adhere to consistent dosing concentrations and incubation times across all experiments. |
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the impact of linker length on PROTAC efficacy.
Table 1: Effect of PEG Linker Length on Target Protein Degradation
| PROTAC Variant | Linker | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | m-PEG3-Propargyl | ~13 | 500 | 60 |
| PROTAC-2 | m-PEG12-Propargyl | ~40 | 100 | 85 |
| PROTAC-3 | m-PEG24-Propargyl | ~76 | 25 | 95 |
| PROTAC-4 | This compound | ~115 | 250 | 75 |
| PROTAC-5 | m-PEG48-Propargyl | ~148 | 900 | 50 |
Data is hypothetical and for illustrative purposes only.
Table 2: Impact of Linker Length on Cell Viability in a Target-Dependent Cell Line
| PROTAC Variant | Linker | Linker Length (atoms) | IC50 (nM) |
| PROTAC-1 | m-PEG3-Propargyl | ~13 | 800 |
| PROTAC-2 | m-PEG12-Propargyl | ~40 | 200 |
| PROTAC-3 | m-PEG24-Propargyl | ~76 | 50 |
| PROTAC-4 | This compound | ~115 | 400 |
| PROTAC-5 | m-PEG48-Propargyl | ~148 | >1000 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC variant for 24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 2: Cell Viability Assay (e.g., MTS Assay)
Objective: To determine the functional consequence of target protein degradation on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each PROTAC variant for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by fitting the data to a dose-response curve.
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
Objective: To measure the formation of the ternary complex in live cells.
Methodology:
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the E3 ligase.
-
PROTAC Treatment: Treat the cells with varying concentrations of the this compound PROTAC.
-
Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting PROTAC optimization.
Caption: The "Goldilocks" principle of PROTAC linker length optimization.
References
m-PEG37-Propargyl stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of m-PEG37-Propargyl, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in a dry, dark environment. Some suppliers suggest that for solutions, storage at -80°C is preferable for periods extending to 6 months.[1]
Q2: How should I handle the product upon receipt?
This compound is typically shipped at ambient temperature, which is acceptable for short durations.[2][3] Upon receipt, it is recommended to store the product at -20°C for long-term use.
Q3: Is this compound sensitive to light or air?
Yes, PEG chains can be susceptible to oxidative degradation, which can be initiated by light and oxygen. Therefore, it is best to store this compound protected from light and under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage.
Q4: What solvents are suitable for dissolving this compound?
Due to the long polyethylene (B3416737) glycol (PEG) chain, this compound is expected to have good solubility in a variety of aqueous and organic solvents. For click chemistry reactions, solvents such as DMSO, DMF, and mixtures with water are commonly used.
Q5: At what point in my experimental workflow should I be most concerned about the stability of the propargyl group?
The propargyl group is susceptible to degradation under strong acidic or basic conditions. It is important to control the pH during your reactions and purification steps to avoid unwanted side reactions or cleavage of the propargyl ether linkage.
Stability Profile
While specific quantitative stability data for this compound is not extensively published, the following table summarizes the expected stability based on the general chemical properties of PEG and propargyl ethers.
| Condition | Expected Stability | Potential Degradation Pathway | Recommendations |
| Temperature | Stable at -20°C for extended periods. Short-term stability at ambient temperature. Elevated temperatures can accelerate degradation. | Thermal degradation of the PEG chain. | Store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| pH | Generally stable in the neutral pH range (6-8). Susceptible to degradation under strong acidic or basic conditions. | Acid-catalyzed hydrolysis of the ether linkage. Base-catalyzed degradation pathways. | Maintain a neutral pH during reactions and storage of solutions. Buffer solutions when possible. |
| Light | Potentially sensitive to UV light. | Photo-oxidative degradation of the PEG chain. | Store in amber vials or protect from light. |
| Oxidation | The PEG chain is susceptible to oxidative degradation. | Formation of hydroperoxides, aldehydes, and carboxylic acids along the PEG chain. | Store under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for reactions. |
Troubleshooting Guide for Click Chemistry Reactions
Low yields or unexpected side products in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are common issues. This guide provides potential causes and solutions.
| Symptom | Potential Cause | Suggested Solution |
| No or Low Product Yield | Inactive Catalyst: Copper (I) is easily oxidized to the inactive Copper (II) form. | Use a fresh solution of a reducing agent like sodium ascorbate. Degas all solvents thoroughly and perform the reaction under an inert atmosphere. |
| Poor Reagent Quality: Degradation of this compound or the azide (B81097) coupling partner. | Verify the integrity of your starting materials using analytical techniques like NMR or mass spectrometry. | |
| Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH. | Screen different solvent systems (e.g., DMSO/water, tBuOH/water). Optimize the reaction temperature. Ensure the pH is maintained in the neutral range. | |
| Multiple Products/Impurities | Side Reactions of the Propargyl Group: The terminal alkyne may undergo side reactions under certain conditions. | Ensure that the reaction conditions are mild and specific for the CuAAC reaction. Avoid strong acids or bases. |
| Degradation of the PEG Chain: Oxidation or cleavage of the PEG linker. | Use degassed solvents and perform the reaction under an inert atmosphere to minimize oxidation. | |
| Difficulty in Purification | Broad Elution Profile: The heterogeneity of the long PEG chain can lead to broad peaks in chromatography. | Consider alternative purification methods such as dialysis, tangential flow filtration (TFF), or size exclusion chromatography (SEC) for larger conjugates. |
| Aggregation: The final conjugate may aggregate, especially if it contains hydrophobic moieties. | Optimize the buffer conditions (e.g., pH, ionic strength) to improve solubility. The inclusion of non-ionic detergents in low concentrations might also be helpful. |
Experimental Protocols
General Protocol for Stability Assessment of this compound
This protocol provides a framework for evaluating the stability of this compound under various conditions.
-
Sample Preparation:
-
Prepare stock solutions of this compound in relevant solvents (e.g., water, PBS buffer at pH 5, 7.4, and 9, and an organic solvent like DMSO).
-
-
Stress Conditions:
-
Temperature: Aliquot the solutions and store them at different temperatures (-20°C, 4°C, 25°C, and 40°C).
-
Light Exposure: Expose a set of samples to controlled UV light. Keep a parallel set in the dark as a control.
-
-
Time Points:
-
Analyze the samples at initial (T=0) and various time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks).
-
-
Analysis:
-
Use a stability-indicating analytical method, such as HPLC with UV and/or mass spectrometric detection, to quantify the amount of intact this compound.
-
Monitor for the appearance of degradation products.
-
-
Data Evaluation:
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Visualizations
References
Technical Support Center: m-PEG37-Propargyl Conjugation
Welcome to the technical support center for m-PEG37-Propargyl. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during conjugation experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reactions and minimize side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter when using this compound in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions.
Q1: I am observing a significant byproduct with approximately double the molecular weight of my PEGylated product. What is it and how can I prevent it?
A1: This high-molecular-weight byproduct is most likely the result of oxidative homocoupling of the propargyl group, also known as Glaser coupling.[1] This side reaction occurs when two terminal alkyne groups react with each other in the presence of a copper catalyst and oxygen.[1][2]
-
Possible Cause: Presence of oxygen in the reaction mixture. Copper catalysts can promote the oxidation of the alkyne, leading to dimerization.[1][3]
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxygen exposure.
-
Degassing: Thoroughly degas all buffers and solvent systems before use.
-
Reducing Agents: Ensure a sufficient concentration of a reducing agent, like sodium ascorbate (B8700270), is present to maintain copper in the Cu(I) state and prevent oxidation.
-
Copper Ligands: Use a copper-chelating ligand, such as THPTA or TBTA, which can stabilize the Cu(I) oxidation state and reduce side reactions.
-
Q2: My reaction yield is very low, or the reaction is not proceeding to completion. What are the potential causes?
A2: Low or no yield in a CuAAC reaction can stem from several factors related to the catalyst, reagents, or the biomolecule itself.
-
Possible Cause 1: Inactive Copper Catalyst. The catalytically active species is Cu(I). If it is oxidized to Cu(II) by ambient oxygen, the reaction rate will dramatically decrease.
-
Solution: Add a fresh solution of a reducing agent like sodium ascorbate. Use a 5-10 fold excess of ascorbate relative to the copper concentration.
-
-
Possible Cause 2: Sequestration of Copper. If your biomolecule (e.g., protein, DNA) has strong copper-binding sites, it may sequester the catalyst, making it unavailable for the cycloaddition.
-
Solution: Increase the concentration of both the copper salt and the stabilizing ligand. Alternatively, adding a sacrificial metal ion like Zn(II) can sometimes help.
-
-
Possible Cause 3: Reagent Instability. If your this compound is part of a larger molecule with other functional groups, such as an NHS ester, those groups may have degraded. NHS esters, for example, are moisture-sensitive and can hydrolyze.
-
Solution: Equilibrate reagents to room temperature before opening to prevent moisture condensation. Dissolve NHS ester-containing reagents immediately before use and do not store them in solution.
-
Q3: My target biomolecule (protein, peptide) appears to be damaged or aggregated after the conjugation reaction. Why is this happening?
A3: The combination of a copper catalyst and a reducing agent like ascorbate can generate reactive oxygen species (ROS), which can lead to oxidative damage of sensitive amino acid residues (e.g., methionine, cysteine, histidine, tyrosine) or cleavage of the peptide backbone.
-
Possible Cause: Copper-mediated generation of ROS.
-
Solution:
-
Use a Protective Ligand: A copper-chelating ligand like THPTA not only accelerates the reaction but also protects biomolecules from oxidative damage. Using a 5:1 ligand-to-copper ratio is often recommended.
-
Minimize Reaction Time: Optimize the reaction conditions to proceed as quickly as possible. Monitor the reaction progress and stop it once the desired conversion is achieved.
-
Control Reagent Concentrations: Use the lowest effective concentration of copper and ascorbate.
-
Q4: How can I effectively purify my final PEGylated conjugate and remove unreacted materials and side products?
A4: Purification of PEGylated molecules can be challenging due to their heterogeneity. The choice of method depends on the nature of the conjugate and the impurities present.
-
Solution 1: Size-Exclusion Chromatography (SEC). This is a very effective method for removing low molecular weight impurities such as unreacted PEG linkers, excess reagents, and byproducts from a larger PEGylated protein.
-
Solution 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is a high-resolution technique that can separate the desired product from unreacted starting materials and the alkyne homodimer, which is typically more hydrophobic.
-
Solution 3: Ion-Exchange Chromatography (IEX). If the PEGylation process alters the net charge of the target molecule, IEX can be a powerful tool for separating PEGylated species from the unreacted biomolecule.
-
Solution 4: Dialysis/Ultrafiltration. For large biomolecules, dialysis or ultrafiltration can efficiently remove small molecule impurities, including excess unreacted this compound.
Data on Factors Influencing Side Reactions
While precise yields of side products are highly dependent on specific substrates and conditions, the following table summarizes key factors that influence their formation and strategies for mitigation.
| Factor | Effect on Side Reactions | Mitigation Strategy |
| Oxygen Presence | Promotes oxidative homocoupling (dimerization) of the propargyl alkyne. | Degas all solutions and perform the reaction under an inert (N₂ or Ar) atmosphere. |
| Copper(II) Concentration | High Cu(II) levels can promote Glaser coupling. | Use a reducing agent (e.g., sodium ascorbate) to maintain copper in the Cu(I) state. |
| Absence of Ligand | Leaves the copper ion more available to catalyze oxidative side reactions and damage biomolecules. | Use a 5:1 molar ratio of a protective, accelerating ligand (e.g., THPTA) to copper sulfate. |
| pH of Reaction | Sub-optimal pH can affect reaction rate and stability of biomolecules. CuAAC is generally robust between pH 4 and 12. | For biomolecules, maintain the reaction at a pH that ensures their stability, typically pH 7-8. |
| Excess Reagents | Can lead to complex purification challenges. | Use a modest excess of the PEG-alkyne reagent (e.g., 1.5-5 equivalents) relative to the azide (B81097). |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation
This protocol provides a starting point for the conjugation of an azide-containing molecule to this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Azide-containing molecule (e.g., protein, peptide, small molecule)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate (NaAsc) stock solution (must be freshly prepared; e.g., 100 mM in water)
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4, degassed)
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-containing molecule and this compound in the degassed reaction buffer to their desired final concentrations. A slight molar excess of the PEG reagent is recommended.
-
-
Prepare Catalyst Premix:
-
In a separate microcentrifuge tube, prepare the catalyst solution by mixing the CuSO₄ and THPTA ligand stock solutions. A common ratio is 1:5 (e.g., for a final Cu concentration of 0.1 mM, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA). Let this mixture stand for 2-3 minutes.
-
-
Combine Reagents:
-
In a reaction tube protected from light, combine the solution of azide and alkyne reactants.
-
Add the catalyst premix to the reaction tube and mix gently.
-
-
Initiate Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. The final concentration of ascorbate should be 5-10 times that of the copper.
-
Gently mix the reaction. If possible, cap the tube and place it on a slow rotator under an inert atmosphere.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction time should be optimized by monitoring progress.
-
-
Quenching and Purification:
-
Once complete, the reaction can be quenched by adding EDTA to chelate the copper.
-
Purify the conjugate using an appropriate method as described in the FAQ section (e.g., SEC, RP-HPLC, or dialysis).
-
Protocol 2: Analysis of Conjugation by LC-MS
Instrumentation:
-
Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF).
-
Reversed-phase column (e.g., C4 or C8 for proteins, C18 for small molecules).
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
Chromatographic Separation:
-
Inject the sample onto the LC system.
-
Elute the components using a gradient of increasing organic solvent (e.g., Acetonitrile with 0.1% Formic Acid). A typical gradient might run from 5% to 95% Acetonitrile over 20-30 minutes.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluent by ESI-MS in positive ion mode.
-
Acquire mass spectra across a relevant m/z range for the expected starting materials, product, and side products (including the homodimer).
-
-
Data Analysis:
-
Extract ion chromatograms for the expected masses of all species.
-
Integrate the peak areas to determine the relative abundance of the product versus unreacted starting materials and the homodimer byproduct. For proteins, deconvolution of the resulting mass spectrum may be necessary to determine the zero-charge mass.
-
Visualizations
References
PROTAC Degradation Assay Troubleshooting Hub: A Guide for Researchers Using m-PEG37-Propargyl Linkers
Welcome to the Technical Support Center for PROTAC Degradation Assays. This resource is designed for researchers, scientists, and drug development professionals utilizing Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those incorporating the m-PEG37-Propargyl linker. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
General PROTAC Troubleshooting
Q1: My PROTAC isn't causing the degradation of my target protein. What are the common reasons for this?
A1: Lack of degradation is a frequent challenge. A systematic approach to troubleshooting is recommended.[1][] Key factors to investigate include:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[1][3] The long, hydrophilic this compound linker can potentially hinder passive diffusion.
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase is essential for ubiquitination and subsequent degradation.[4] The length and flexibility of the this compound linker might not be optimal for the specific target and E3 ligase pairing.
-
Low Target Engagement: The warhead of your PROTAC may not be effectively binding to the target protein within the cellular environment.
-
E3 Ligase Incompatibility: The chosen E3 ligase may not be expressed at sufficient levels in your cell line, or the ligase ligand on your PROTAC may not be optimal.
-
Proteasome Inhibition: Ensure that the proteasome is active in your experimental system.
Q2: I'm observing a "hook effect" in my assay. What is it and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.
Mitigation Strategies:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.
-
Use Lower Concentrations: Test your PROTAC at lower concentrations (in the nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.
-
Enhance Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can help stabilize the ternary complex over the binary complexes, which can reduce the hook effect.
This compound Linker-Specific Issues
Q3: How does the long, flexible this compound linker affect my PROTAC's activity?
A3: A long and flexible linker like m-PEG37 can have both advantages and disadvantages:
-
Advantages:
-
Increased Solubility: PEG linkers are hydrophilic and can improve the aqueous solubility of the PROTAC molecule, which is often a challenge due to the lipophilic nature of the ligands.
-
Flexibility for Ternary Complex Formation: A flexible linker can allow the warhead and E3 ligase ligand to adopt multiple conformations, potentially facilitating the formation of a productive ternary complex for a wide range of targets and E3 ligases.
-
-
Disadvantages:
-
Suboptimal Ternary Complex Geometry: Excessive flexibility might not sufficiently restrict the orientation of the target protein and E3 ligase, leading to an unstable or non-productive ternary complex.
-
Poor Cell Permeability: The high polarity of a long PEG chain can hinder passive diffusion across the cell membrane.
-
Metabolic Instability: PEG chains can be susceptible to oxidative metabolism, potentially leading to a shorter in vivo half-life.
-
Q4: Could the propargyl group in my linker be causing issues?
A4: The propargyl group is primarily incorporated as a chemical handle for "click chemistry" (specifically, the copper-catalyzed azide-alkyne cycloaddition, or CuAAC) to synthesize the PROTAC. It is generally considered to be relatively inert in a cellular context. However, it's worth considering:
-
Synthesis and Purity: Ensure the click chemistry reaction to synthesize your PROTAC went to completion and that the final product is of high purity. Residual copper catalyst from the synthesis could be cytotoxic.
-
Off-Target Reactions: While unlikely, highly reactive species within the cell could potentially interact with the alkyne group. However, this is not a commonly reported issue for PROTACs.
Troubleshooting Workflow
If you are experiencing a lack of protein degradation, follow this logical workflow to diagnose the issue.
References
Technical Support Center: Purification of m-PEG37-Propargyl Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of m-PEG37-Propargyl and related long-chain PEGylated products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound products?
A1: The primary purification techniques for this compound and its conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Liquid-Liquid Extraction. The choice of method depends on the scale of the purification, the nature of the impurities, and the properties of the final product. For high-purity applications, RP-HPLC is often the method of choice.
Q2: What are the typical impurities encountered in this compound products?
A2: Common impurities include unreacted starting materials (e.g., the PEG alcohol precursor), di-PEGylated species (from reactions with any diol impurities in the starting material), and byproducts from subsequent reactions, such as N-acylurea in amide couplings or residual copper catalysts in "click" chemistry reactions.[1] Oxidative homocoupling of the propargyl group can also lead to dimer formation.[1]
Q3: How can I monitor the purity of my this compound product during purification?
A3: Purity can be monitored using analytical RP-HPLC or LC-MS. For qualitative analysis, Thin-Layer Chromatography (TLC) can be used, although visualization may require staining with reagents like potassium permanganate (B83412) or Dragendorff's reagent, as PEG compounds are often not UV-active.[1]
Q4: Why do I observe broad or tailing peaks when analyzing my this compound product by HPLC?
A4: Peak broadening or tailing in the HPLC analysis of PEGylated compounds can be caused by the inherent polydispersity of the PEG chain, even in nominally monodisperse products.[2] Other factors can include secondary interactions with the stationary phase, improper mobile phase composition, or column overloading.
Q5: Is it possible to remove di-PEG impurities from my this compound product?
A5: Yes, separation of mono- and di-PEGylated species can often be achieved using high-resolution RP-HPLC with an appropriate gradient. Due to the difference in hydrophobicity, the di-PEGylated product will have a different retention time than the desired mono-substituted product.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound products.
Reversed-Phase HPLC (RP-HPLC) Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Separation of Product and Impurities | - Inappropriate column chemistry.- Suboptimal mobile phase or gradient. | - Use a C8 or C18 column with a pore size suitable for molecules in the 1-2 kDa range.- Optimize the gradient of acetonitrile (B52724) or methanol (B129727) in water. A shallower gradient can improve resolution.- Add 0.1% trifluoroacetic acid (TFA) or formic acid to both mobile phases to improve peak shape. |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Column overload.- Inappropriate mobile phase pH. | - Use a base-deactivated column.- Lower the sample concentration.- Adjust the mobile phase pH to be at least 2 units away from the pKa of any ionizable groups on your molecule.[3] |
| Peak Splitting or Shouldering | - Co-elution of closely related species (e.g., PEG homologues).- Column void or contamination.- Sample solvent incompatible with the mobile phase. | - Optimize the separation method (e.g., slower gradient, different organic modifier).- Replace the column or guard column.- Dissolve the sample in the initial mobile phase whenever possible. |
| Low Recovery | - Adsorption of the PEGylated product to the column matrix.- Precipitation of the product on the column. | - Try a different column stationary phase.- Ensure the sample is fully soluble in the mobile phase throughout the gradient. |
Size-Exclusion Chromatography (SEC) Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Resolution | - Inappropriate column pore size.- Sample volume too large. | - Select a column with a fractionation range suitable for the 1-2 kDa molecular weight of this compound.- Keep the injection volume small, typically 0.5-2% of the total column volume for high-resolution separations. |
| Distorted Peak Shapes | - Non-ideal interactions with the column matrix.- Slow dissolution of the sample. | - Add a small amount of organic solvent (e.g., acetonitrile) or salt to the mobile phase to minimize secondary interactions.- Ensure complete dissolution of the sample before injection; gentle heating may be required for high molecular weight PEGs. |
Quantitative Data Summary
The following tables provide typical performance metrics for the purification of PEGylated compounds in the 1-2 kDa range. Note that actual results may vary depending on the specific compound, reaction mixture, and purification system.
Table 1: Typical Purity and Yield for Purified PEG Derivatives
| Purification Method | Typical Purity Achieved (%) | Typical Recovery (%) | Reference |
| Preparative RP-HPLC | >98% | 60-80% | |
| Column Chromatography (Silica Gel) | 95-98% | 70-85% |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of this compound Products
This protocol provides a general starting point for the purification of this compound derivatives. Optimization will be necessary based on the specific properties of the target molecule.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size, 120 Å pore size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (if the conjugate has a chromophore) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC system.
-
Collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions for purity.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Protocol 2: Liquid-Liquid Extraction for Removal of Catalysts and Polar Impurities
This protocol is useful for an initial cleanup of reaction mixtures, particularly after "click" chemistry to remove copper catalysts.
-
Procedure:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Wash the organic layer sequentially with:
-
A dilute aqueous ammonia (B1221849) solution or a solution of a copper-chelating agent (e.g., EDTA) to remove copper catalysts.
-
Saturated aqueous sodium bicarbonate solution to remove acidic byproducts.
-
Brine to reduce the water content in the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The resulting product can be further purified by chromatography if necessary.
-
Visualizations
Caption: General experimental workflow for the purification of this compound products.
Caption: Logical troubleshooting workflow for selecting a purification strategy based on impurity type.
References
Catalyst Selection for m-PEG37-Propargyl Reactions: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for reactions involving m-PEG37-Propargyl. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound, focusing on the two primary reaction types: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira coupling.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Issue 1: Low or No Product Yield in CuAAC Reaction
| Potential Cause | Recommended Solution(s) |
| Catalyst Oxidation | The active Cu(I) catalyst is readily oxidized to inactive Cu(II). Ensure all solvents and solutions are thoroughly degassed (e.g., by sparging with argon or nitrogen). Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I) from a Cu(II) source like CuSO₄. |
| Inappropriate Ligand or Ligand-to-Copper Ratio | The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are recommended. The optimal ligand-to-copper ratio is typically between 2:1 and 5:1. It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[1][2] |
| Impure Reagents or Solvents | Impurities in the this compound, the azide (B81097) partner, or the solvents can poison the catalyst. Use high-purity reagents and anhydrous solvents where appropriate. |
| Incorrect Reagent Stoichiometry | While a 1:1 molar ratio of alkyne to azide is the theoretical ideal, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the less critical component can drive the reaction to completion.[1] |
| Low Reaction Temperature | While most CuAAC reactions proceed efficiently at room temperature, sterically hindered substrates may require gentle heating (e.g., 35-50°C) to increase the reaction rate.[1][3] |
| Substrate Degradation | The combination of a copper salt and a reducing agent can generate reactive oxygen species, potentially leading to the degradation of sensitive biomolecules. The use of a stabilizing ligand and maintaining anaerobic conditions can mitigate this issue. |
Issue 2: Difficulty in Purifying the PEGylated Product after CuAAC
| Potential Cause | Recommended Solution(s) |
| Residual Copper Catalyst | The characteristic green/blue color of copper salts can contaminate the final product. To remove residual copper, wash the reaction mixture with a dilute aqueous solution of a chelating agent like EDTA or ammonia (B1221849). Alternatively, passing the crude product through a column containing a copper-chelating resin can be effective. |
| Unreacted this compound or Azide | Due to the hydrophilic nature of the PEG chain, separation of the product from unreacted PEGylated starting material can be challenging. Reversed-phase HPLC (RP-HPLC) is often the most effective method for purifying PEGylated reaction products. Size-exclusion chromatography (SEC) can also be employed, particularly for larger bioconjugates. |
| Formation of Side Products | Oxidative homocoupling of the alkyne can lead to the formation of a dimer. This can be minimized by ensuring the reaction is performed under strictly anaerobic conditions. |
Sonogashira Coupling
Issue 3: Low or No Product Yield in Sonogashira Coupling
| Potential Cause | Recommended Solution(s) |
| Inactive Palladium Catalyst | Palladium(0) catalysts can be sensitive to air. Ensure that the catalyst is handled under an inert atmosphere (argon or nitrogen). Using a pre-catalyst or adding a phosphine (B1218219) ligand can help stabilize the active Pd(0) species. |
| Inappropriate Ligand | For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) can improve reaction efficiency by promoting the oxidative addition step. |
| Insufficient Reaction Temperature | While aryl iodides can react at or near room temperature, less reactive aryl bromides and chlorides often require higher temperatures (e.g., 60-100°C) to proceed effectively. |
| Inefficient Base | An amine base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is commonly used and can also serve as a co-solvent. For less reactive halides, a stronger base may be required. |
| Catalyst Poisoning | Impurities in the starting materials or solvents can deactivate the palladium catalyst. Ensure high-purity reagents and anhydrous, degassed solvents are used. |
Issue 4: Significant Alkyne Homocoupling (Glaser Coupling) Side Reaction
| Potential Cause | Recommended Solution(s) |
| Presence of Oxygen | The copper(I) co-catalyst promotes the oxidative homocoupling of the alkyne in the presence of oxygen. It is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere throughout the reaction. |
| High Copper Concentration | While the copper co-catalyst is necessary for the reaction, high concentrations can favor the homocoupling pathway. Reducing the amount of the copper(I) salt can help minimize this side reaction. |
| Use of a Copper-Free Protocol | Numerous copper-free Sonogashira protocols have been developed. These methods often employ specific ligands and bases to facilitate the reaction without a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling. |
Frequently Asked Questions (FAQs)
Catalyst Selection and Reaction Conditions
Q1: What are the most common catalysts for CuAAC reactions with this compound?
A1: The most common catalytic system for CuAAC is the in situ generation of Cu(I) from a Cu(II) salt, typically copper(II) sulfate (B86663) (CuSO₄), with a reducing agent, most commonly sodium ascorbate. Other copper sources like copper(II) acetate (B1210297) have also been shown to be effective. For improved efficiency and to prevent catalyst disproportionation, a copper-stabilizing ligand is often included.
Q2: Which ligands are recommended for CuAAC with PEGylated alkynes?
A2: For reactions in aqueous or partially aqueous media, water-soluble ligands are preferred. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective and commonly used ligand for bioconjugation reactions involving PEG linkers. It stabilizes the Cu(I) oxidation state and accelerates the reaction.
Q3: What are the standard catalysts for Sonogashira coupling of this compound?
A3: Sonogashira coupling typically employs a dual catalytic system consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI). Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction's success, especially with bulky substrates.
Q4: How does the PEG chain of this compound affect catalyst selection?
A4: The long, flexible PEG chain of this compound can create a unique microenvironment around the reactive alkyne terminus. While this can enhance solubility in a variety of solvents, it can also introduce steric hindrance. For CuAAC, the use of a ligand is highly recommended to ensure the copper catalyst can efficiently access the alkyne. For Sonogashira coupling, the use of palladium catalysts with bulky, electron-rich ligands can be beneficial to overcome potential steric hindrance and facilitate the oxidative addition step.
Troubleshooting and Optimization
Q5: My CuAAC reaction is very slow. How can I increase the reaction rate?
A5: To increase the reaction rate, ensure you are using a stabilizing ligand like THPTA. You can also try gently heating the reaction to 35-50°C. Increasing the concentration of the reactants, if possible, will also lead to a faster reaction. Finally, verify that your reducing agent (sodium ascorbate) is from a fresh stock, as it can degrade over time.
Q6: I am observing a lot of starting material in my Sonogashira reaction even after a long reaction time. What should I do?
A6: If your Sonogashira reaction is not going to completion, first check the activity of your palladium catalyst. If the catalyst is old or has been exposed to air, it may be inactive. Consider increasing the reaction temperature, especially if you are using an aryl bromide or chloride. You may also need to screen different phosphine ligands, as a more electron-rich and bulky ligand might be required for your specific substrate. Increasing the catalyst loading can also be a solution, although this is less ideal.
Q7: How can I monitor the progress of my this compound reaction?
A7: Monitoring the reaction can be challenging due to the properties of the PEG chain. Thin-layer chromatography (TLC) can be used, but PEGylated compounds often streak and may not be UV-active. Staining with iodine or permanganate (B83412) can help with visualization. For more accurate monitoring, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Purification and Characterization
Q8: What is the best way to purify the product of an this compound reaction?
A8: Due to the hydrophilic and often non-crystalline nature of PEGylated products, purification can be challenging. Reversed-phase HPLC (RP-HPLC) is generally the most effective method for obtaining high-purity material. For larger bioconjugates, size-exclusion chromatography (SEC) is a viable option. Liquid-liquid extraction can be used as an initial purification step to remove some impurities, such as residual copper catalyst (by washing with an EDTA or ammonia solution).
Q9: How do I confirm the successful conjugation to this compound?
A9: A combination of analytical techniques is recommended for product confirmation. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is crucial for confirming the molecular weight of the final conjugate. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify characteristic signals from both the PEG linker and the conjugated molecule. For CuAAC reactions, the appearance of a new signal in the proton NMR spectrum around 7.5-8.5 ppm is indicative of the triazole ring formation.
Quantitative Data on Catalyst Performance
The following tables summarize quantitative data for relevant catalyst systems. Note that performance can vary depending on the specific substrates and reaction conditions.
Table 1: Comparison of Copper Catalysts for CuAAC with PEG-alkynes
| Catalyst System | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu(CH₃COO)₂·H₂O | None | scCO₂ | 35 | 24 | 82.3 | |
| Cu(CH₃COO)₂·H₂O | None | scCO₂ | 35 | 48 | 87.1 | |
| Cu Wire | PMDTA | Toluene | Not Specified | 48 | 91.9 | |
| CuBr | PMDTA | Toluene | Not Specified | 48 | <50 | |
| CuI | None | PEG2000 | 70 | Not Specified | ~97% | |
| Cu Nanopowder | None | PEG2000 | 70 | Not Specified | ~95% | |
| Cu Turnings | None | PEG2000 | 70 | Not Specified | ~96% |
Table 2: Typical Catalyst Loading for Sonogashira Coupling
| Palladium Catalyst | Ligand | Co-catalyst | Catalyst Loading (mol%) | Substrate | Reference |
| Pd(PPh₃)₄ | PPh₃ | CuI | 0.5 - 5 | Aryl Iodides/Bromides | |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | 1 - 5 | Aryl Iodides/Bromides | |
| Pd₂(dba)₃ | XPhos | None | 1 - 2 | Aryl Chlorides | |
| Pd(OAc)₂ | SPhos | None | 1 - 2 | Aryl Chlorides |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water, or a mixture).
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).
-
Prepare a stock solution of a water-soluble ligand such as THPTA in water (e.g., 50 mM).
-
Freshly prepare a stock solution of sodium ascorbate in water (e.g., 100 mM).
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound solution and the azide solution. A slight excess (1.1-1.2 equivalents) of one of the reactants is recommended.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A ligand-to-copper ratio of 2:1 to 5:1 is typical.
-
Add the copper/ligand mixture to the reaction vessel containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature with stirring. For less reactive substrates, the temperature can be increased to 35-50°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a solution of a copper chelator like EDTA.
-
Purify the product using a suitable method, such as reversed-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials, catalyst, and byproducts.
-
Protocol 2: General Procedure for Sonogashira Coupling of this compound
-
Inert Atmosphere:
-
All steps should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.
-
Use anhydrous and degassed solvents.
-
-
Reaction Setup:
-
To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a magnetic stir bar.
-
Add the aryl or vinyl halide and the this compound (typically 1.1-1.2 equivalents relative to the halide).
-
Add the degassed solvent (e.g., THF, DMF, or toluene) followed by the degassed amine base (e.g., triethylamine or diisopropylethylamine).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at the appropriate temperature. For aryl iodides, room temperature may be sufficient, while aryl bromides and chlorides often require heating (60-100°C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or reversed-phase HPLC.
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting logic for Sonogashira coupling reactions.
References
Technical Support Center: m-PEG37-Propargyl PROTACs
Welcome to the technical support center for m-PEG37-Propargyl PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation of this compound-containing Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide: Aggregation Issues
Problem: You are observing precipitation, cloudiness, or inconsistent results in your experiments, suggesting aggregation of your this compound PROTAC.
Below is a step-by-step guide to diagnose and resolve aggregation issues.
Caption: A logical workflow for troubleshooting this compound PROTAC aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTACs?
A1: this compound is a monodisperse polyethylene (B3416737) glycol (PEG)-based linker containing 37 ethylene (B1197577) glycol units and a terminal propargyl group for click chemistry.[1] PEG linkers are commonly used in PROTAC design to increase the molecule's water solubility, improve cell permeability, and provide flexibility, which can be crucial for the formation of a productive ternary complex between the target protein and the E3 ligase.[2][3][4][5]
Q2: What are the common causes of this compound PROTAC aggregation?
A2: PROTACs are large molecules that often have poor solubility, making them prone to aggregation.[6][7][8] Key factors contributing to aggregation include:
-
High Hydrophobicity: Despite the hydrophilic PEG linker, the overall molecule can still be hydrophobic, leading to self-association in aqueous solutions.
-
High Concentration: Exceeding the solubility limit of the PROTAC in your experimental buffer is a primary cause of precipitation.
-
Suboptimal Buffer Conditions: pH, ionic strength, and the absence of stabilizing agents can significantly impact PROTAC solubility.
-
Improper Storage and Handling: Repeated freeze-thaw cycles and storage in inappropriate solvents can induce aggregation.[9]
-
"Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can contribute to aggregation and reduced efficacy.[7][10]
Q3: How can I prevent aggregation during storage?
A3: Proper storage is critical. Here are some best practices:
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO.
-
Aliquoting: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
-
Cryoprotectants: For some protein-based reagents used in conjunction with PROTACs, adding cryoprotectants like glycerol (B35011) to a final concentration of 25-50% can improve stability during frozen storage.[9]
Q4: What excipients or additives can I use to improve the solubility of my PROTAC?
A4: Several types of additives can be used to enhance solubility and prevent aggregation:
-
Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween-20 or Polysorbate 80 can prevent aggregation by reducing surface tension and shielding hydrophobic regions.[10]
-
Sugars and Polyols: Sugars like sucrose (B13894) and trehalose, or polyols like glycerol and sorbitol, can stabilize proteins and may also improve the solubility of PROTACs.[10][11]
-
Amino Acids: Arginine and glycine (B1666218) are known to suppress aggregation and increase the solubility of proteins and other biomolecules.[10][11]
-
Polymers: Polyethylene glycol (PEG) itself can act as a solubilizing agent.[12][13]
Q5: Can sonication be used to dissolve PROTAC aggregates?
A5: Yes, sonication can be an effective method to break up existing aggregates and aid in the dissolution of your PROTAC.[14][15] However, it must be used with caution as excessive or high-power sonication can sometimes induce protein aggregation or degradation of the compound.[16] It is recommended to use a bath sonicator or a probe sonicator on ice with short pulses to avoid overheating the sample.[4][14]
Experimental Protocols
Protocol 1: Assessment of PROTAC Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the PROTAC solution and detect the presence of aggregates.
Materials:
-
This compound PROTAC
-
Experimental buffer (e.g., PBS)
-
DLS instrument and compatible cuvettes
-
0.22 µm syringe filters
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the PROTAC in 100% DMSO.
-
Dilute the stock solution to the desired final concentration in the experimental buffer. Ensure the final DMSO concentration is low (typically ≤1%) to avoid solvent effects.
-
Filter the final solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or extrinsic particles.
-
-
Instrument Setup:
-
Set the DLS instrument to the correct temperature for your experiment.
-
Enter the viscosity and refractive index of your buffer into the software.
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument and allow it to equilibrate for at least 5 minutes.
-
Perform multiple measurements (at least 3-5) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the size distribution by intensity. A monodisperse sample will show a single, narrow peak corresponding to the monomeric PROTAC.
-
The presence of larger species (e.g., >10 nm) or a high polydispersity index (PDI > 0.2) is indicative of aggregation.
-
Protocol 2: Kinetic Solubility Assay using Nephelometry
Objective: To determine the kinetic solubility of the PROTAC in an aqueous buffer.
Materials:
-
This compound PROTAC
-
DMSO
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Laser nephelometer with 96- or 384-well plate compatibility
-
Highly soluble and poorly soluble reference compounds
Methodology:
-
Plate Preparation:
-
Prepare serial dilutions of your PROTAC stock solution in DMSO.
-
In a clear-bottom microplate, add the aqueous buffer.
-
Add a small volume of the PROTAC DMSO solutions to the buffer to achieve a range of final concentrations (e.g., 1-200 µM). Include wells with buffer and DMSO only as a blank.
-
-
Measurement:
-
Place the plate in the nephelometer.
-
Measure the light scattering at each concentration. The instrument directs a laser through the sample and measures the forward scattered light.
-
-
Data Analysis:
-
Plot the scattered light intensity (in Nephelometric Turbidity Units, NTU) against the PROTAC concentration.
-
The concentration at which a sharp increase in light scattering is observed indicates the point of precipitation and represents the kinetic solubility.
-
Data Presentation
Table 1: Effect of Excipients on PROTAC Solubility
| Excipient | Concentration | Observed Effect on a Model PROTAC | Reference |
| Tween-20 | 0.01% (v/v) | Increased solubility, reduced aggregation | [10] |
| Polysorbate 80 | 0.01% (v/v) | Increased solubility, reduced aggregation | [10] |
| Sucrose | 5% (w/v) | Stabilizing effect, may prevent aggregation | [11] |
| Arginine | 50 mM | Increases solubility by binding to charged/hydrophobic regions | [11] |
| PEG 8000 | 8% (w/v) | Significantly increased solubility of a hydrophobic small molecule | [13] |
Table 2: General Guidelines for Sonication to Disperse Aggregates
| Parameter | Recommendation | Rationale |
| Instrument | Bath sonicator or probe sonicator | Provides energy to break up aggregates |
| Temperature | Keep sample on ice | Prevents heat-induced degradation or aggregation[4][14] |
| Duration | Short pulses (e.g., 10-30 seconds) with rest periods | Minimizes heat buildup[4] |
| Power | Use lowest effective power setting | Avoids potential damage to the compound |
Visualizations
Caption: Factors contributing to the aggregation of PROTAC molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The complete guide to sonication [lubio.ch]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonication-assisted protein extraction improves proteomic detection of membrane-bound and DNA-binding proteins from tumor tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 14. youtube.com [youtube.com]
- 15. diva-portal.org [diva-portal.org]
- 16. bmglabtech.com [bmglabtech.com]
Technical Support Center: PROTAC PEG Linker Optimization
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance regarding the impact of polyethylene (B3416737) glycol (PEG) linker length on PROTAC permeability and efficacy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG linker in a PROTAC?
A: The linker is a critical component of a PROTAC, connecting the ligand that binds the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[][2] Far from being a simple spacer, the linker's length, composition, and flexibility are crucial for dictating the overall efficacy and physicochemical properties of the PROTAC.[3][4] Specifically, the linker must orient the POI and E3 ligase in a way that facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[5][6] PEG linkers are frequently used to improve a PROTAC's water solubility and cell permeability.[2][7]
Q2: How does PEG linker length generally affect PROTAC efficacy (DC50 and Dmax)?
A: The relationship between PEG linker length and efficacy is not linear and is highly dependent on the specific target protein and E3 ligase pair.[8]
-
Too short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex and leading to poor degradation efficacy.[8][]
-
Too long: An excessively long linker can result in a non-productive complex where ubiquitination sites are not accessible, or it may lead to reduced potency due to a higher entropic penalty upon binding.[5][8]
-
Optimal Length: There is typically an optimal linker length range that maximizes the stability of the ternary complex, leading to the most potent degradation (lowest DC50) and the highest maximal degradation (Dmax).[][10] This optimal length must be determined empirically for each new PROTAC system.[11]
Q3: How does PEG linker length impact PROTAC permeability?
A: The impact of PEG length on permeability is complex. While PEG linkers are added to improve solubility, increasing their length can have counteracting effects on permeability.[4]
-
Increased Size and Polarity: Longer PEG chains increase the molecular weight and polar surface area of the PROTAC, which generally leads to decreased passive membrane permeability.[][12] Studies have shown that for some PROTAC series, permeability decreases as the number of PEG units increases.[13]
-
Conformational Shielding: Conversely, the flexible nature of PEG linkers can allow the PROTAC to adopt folded conformations. This "chameleon-like" effect can shield the molecule's polar surface area, presenting a less polar face to the cell membrane and potentially improving its ability to permeate.[4][14] Ultimately, a balance must be struck, as excessive PEGylation can decrease cellular uptake.[4]
Q4: What is the "hook effect" and how does the linker relate to it?
A: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[15] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[15][16] The linker can influence the hook effect by modulating the stability and cooperativity of the ternary complex. Optimizing the linker to promote favorable protein-protein interactions can enhance ternary complex formation, making it more stable relative to the binary complexes and thereby mitigating the hook effect.[15][17]
Section 2: Troubleshooting Guides
Q1: My PROTAC shows good binary binding to the target and E3 ligase, but I see no protein degradation. What's wrong?
A: This is a common issue often traced back to the linker. Good binary affinity does not guarantee the formation of a productive ternary complex.
-
Suboptimal Linker Length: The most likely cause is that the linker length is not optimal to properly orient the two proteins for ubiquitination. The distance or angle may be incorrect, leading to a geometrically unstable or non-productive complex.[15]
-
Lack of Cooperativity: The linker may not be promoting positive cooperativity, where the formation of the ternary complex is favored over the two binary complexes.
-
Solution: The most direct solution is to synthesize a library of PROTACs with systematically varied PEG linker lengths (e.g., n=2, 3, 4, 5, etc.) and test their degradation activity. Even small changes can have a significant impact.[15]
Q2: My PROTAC has poor cellular activity. How can I determine if low permeability is the cause and how can I fix it?
A: Poor cellular activity is frequently caused by low cell permeability, a common challenge for large PROTAC molecules.[12][18]
-
Diagnosis: To diagnose this, you can perform a permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. A Caco-2 assay can provide more detailed information on both passive permeability and active transport/efflux.[19] If your PROTAC shows high potency in a biochemical assay (e.g., ternary complex formation) but poor activity in cell-based degradation assays, low permeability is a strong suspect.
-
Solution:
-
Shorten the Linker: Systematically reducing the number of PEG units often improves permeability, though this must be balanced with maintaining degradation efficacy.[13]
-
Modify Linker Composition: While keeping the length similar, introducing more rigid or lipophilic elements into the linker can sometimes improve permeability.[20][21] However, this is a complex modification that can also affect ternary complex formation.
-
Adopt a "Chameleon" Strategy: Design linkers that can form intramolecular hydrogen bonds to shield polar groups, reducing the polar surface area in the conformation that crosses the membrane.[14]
-
Section 3: Quantitative Data Summary
The following tables summarize published data on the effect of linker length on PROTAC efficacy and permeability.
Table 1: Impact of Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type / Length | DC50 | Dmax | Reference |
|---|---|---|---|---|---|
| BRD4 | CRBN | PEG (0 units) | < 0.5 µM | Not specified | [11] |
| BRD4 | CRBN | PEG (1-2 units) | > 5 µM | Not specified | [11] |
| BRD4 | CRBN | PEG (4-5 units) | < 0.5 µM | Not specified | [11] |
| TBK1 | Not Specified | Alkyl/Ether (12 atoms) | Submicromolar | Not specified | [11] |
| TBK1 | Not Specified | Alkyl/Ether (21 atoms) | 3 nM | 96% | [11] |
| TBK1 | Not Specified | Alkyl/Ether (29 atoms) | 292 nM | 76% | [11] |
| ERα | VHL | Alkyl (16 atoms) | 26 µM (IC50) | Not specified |[11] |
Table 2: Impact of PEG Linker Length on PROTAC Permeability (PAMPA)
| PROTAC Series | Linker Composition | Apparent Permeability (Pₑ) (10⁻⁶ cm/s) | Reference |
|---|---|---|---|
| MZ Series | 2-unit PEG | 0.6 | [13] |
| MZ Series | 3-unit PEG | 0.03 | [13] |
| AT Series | 1-unit PEG | 0.005 | [13] |
| AT Series | 2-unit PEG | 0.002 | [13] |
| CM/CMP Series | 2-unit PEG | 0.009 | [22] |
| CM/CMP Series | 4-unit PEG | 0.005 |[22] |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison between different PROTAC series should be made with caution.
Section 4: Key Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates, ensuring they reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify band intensity using software like ImageJ to determine the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
-
Materials:
-
96-well filter plate (PVDF membrane, 0.45 µm pores) (Donor plate).
-
96-well acceptor plate.
-
Artificial membrane solution (e.g., 2% w/v dodecane (B42187) solution of lecithin).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Plate Preparation:
-
Carefully coat the filter of each well in the donor plate with 5 µL of the artificial membrane solution. Let it sit for 5 minutes.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
-
Compound Preparation:
-
Prepare stock solutions of your PROTACs in DMSO.
-
Dilute the stock solutions in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).
-
-
Assay Execution:
-
Add 150 µL of the diluted PROTAC solution to each well of the coated donor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the PBS in the acceptor plate.
-
Incubate the plate assembly at room temperature for a set period (e.g., 4-16 hours) without shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculating Permeability (Pₑ):
-
The apparent permeability coefficient (Pₑ) can be calculated using established equations that take into account the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations.
-
Section 5: Visual Guides
The following diagrams illustrate key concepts and workflows related to PROTAC linker optimization.
Caption: Troubleshooting workflow for a PROTAC exhibiting poor degradation activity.
References
- 2. precisepeg.com [precisepeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 21. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to m-PEG37-Propargyl and Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the different components of the conjugate but also significantly influences its solubility, stability, pharmacokinetics, and overall efficacy. This guide provides an objective comparison of m-PEG37-Propargyl, a long-chain, monofunctional polyethylene (B3416737) glycol (PEG) linker with a terminal propargyl group, against other common PEG linkers.
This compound is a heterobifunctional linker that features a methoxy-capped PEG chain of 37 ethylene (B1197577) glycol units, providing significant hydrophilicity and a considerable spacer length.[1] The terminal propargyl group enables highly specific and stable conjugation to azide-functionalized molecules via copper-catalyzed or strain-promoted "click chemistry".[] This contrasts with other common PEG linkers that utilize different reactive groups, such as N-hydroxysuccinimide (NHS) esters for reacting with amines or maleimides for reacting with thiols.[]
Comparative Analysis of PEG Linker Properties
The selection of a PEG linker is a balance between optimizing for solubility, stability, and the biological activity of the final conjugate. The length of the PEG chain and the chemistry used for conjugation are key determinants of these properties.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from various studies, comparing key performance metrics of bioconjugates prepared with different types of PEG linkers.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/kg/day) | In Vivo Half-Life (hours) | Reference |
| No PEG | ~8.5 | Not Specified | [4] |
| PEG4 | ~6.0 | Not Specified | [4] |
| PEG8 | ~4.0 | Significantly longer than shorter PEGs | [4][5] |
| PEG12 | ~3.5 | Not Specified | [4] |
| PEG24 | ~3.0 | Not Specified | [4] |
This data indicates that longer PEG chains generally decrease the clearance rate of ADCs, leading to a longer circulation half-life.[4][5] this compound, with its 37 PEG units, would be expected to confer a very favorable pharmacokinetic profile.
Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficiency
| PROTAC Target | Linker Type/Length | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | 12-atom PEG linker | >1000 | <20 | [6] |
| Estrogen Receptor α (ERα) | 16-atom PEG linker | 100-1000 | ~60 | [6] |
| TANK-binding kinase 1 (TBK1) | <12 atoms | No appreciable degradation | Not Applicable | [1] |
| TANK-binding kinase 1 (TBK1) | >12 atoms | Potent degradation observed | Not Specified | [1] |
These findings highlight that an optimal linker length is crucial for PROTAC efficacy, with linkers that are too short or too long being suboptimal.[1][6] The extended length of this compound would require careful consideration and empirical testing for a given target protein and E3 ligase pair.
Table 3: Comparative Stability of Bioconjugation Linkages
| Linker Chemistry | Bond Formed | Stability in Plasma | Cleavage Mechanism | Reference |
| Propargyl-PEG (Click Chemistry) | 1,2,3-Triazole | Very High | Non-cleavable; resistant to hydrolysis and enzymatic degradation | [4][7] |
| Maleimide-PEG | Thioether | Moderate to High | Susceptible to retro-Michael reaction, especially without ring hydrolysis | [][8] |
| NHS Ester-PEG | Amide | High | Generally stable, but can be cleaved by certain enzymes | [9] |
| Hydrazone-PEG | Hydrazone | pH-Dependent | Stable at physiological pH, cleaves in acidic environments (e.g., lysosomes) | [4] |
The triazole bond formed via click chemistry with propargyl-PEG linkers is exceptionally stable, which is advantageous for applications requiring the conjugate to remain intact in circulation.[4][7]
Mandatory Visualization
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule, utilizing a linker such as this compound, induces the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for ADC Preparation and Comparison
This diagram outlines a typical workflow for the synthesis and evaluation of antibody-drug conjugates using different linkers.
Caption: A two-arm workflow for ADC synthesis and comparison.
Experimental Protocols
Detailed methodologies are essential for the accurate synthesis and evaluation of bioconjugates.
Protocol 1: Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound
This protocol describes the conjugation of an azide-modified antibody to a drug functionalized with this compound.
Materials:
-
Azide-functionalized antibody
-
This compound functionalized drug
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Preparation of Reagents: Prepare stock solutions of CuSO4 (100 mM in water), sodium ascorbate (100 mM in water, freshly prepared), and THPTA (200 mM in water).
-
Catalyst Premix: Shortly before the reaction, mix CuSO4 and THPTA in a 1:2 molar ratio.
-
Reaction Setup: In a reaction vessel, combine the azide-functionalized antibody and the this compound functionalized drug in the desired molar ratio in PBS.
-
Initiation of Click Reaction: Add the CuSO4/THPTA premix to the antibody-drug solution, followed by the addition of sodium ascorbate to initiate the reaction. A typical final concentration would be 1-2 mM copper.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or SDS-PAGE.
-
Purification: Once the reaction is complete, purify the resulting ADC using a desalting column to remove excess reagents and byproducts.
Protocol 2: Conjugation via NHS Ester Chemistry
This protocol outlines the conjugation of a PEG linker with a terminal NHS ester to the lysine (B10760008) residues of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester linker
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Linker Preparation: Dissolve the PEG-NHS ester linker in a suitable organic solvent (e.g., DMSO) immediately before use.
-
Reaction Setup: Add the dissolved PEG-NHS ester to the antibody solution. The molar ratio of linker to antibody will determine the degree of labeling and should be optimized.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[10] The optimal reaction time may vary depending on the specific protein and linker.
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Remove the unreacted PEG-NHS ester and byproducts from the PEGylated antibody using a desalting column or by dialysis.
Conclusion
This compound offers distinct advantages for the synthesis of bioconjugates, particularly in applications where high stability, enhanced hydrophilicity, and a significant spacer length are desired. The propargyl group allows for the use of highly efficient and specific click chemistry, forming a robust triazole linkage that is resistant to degradation in vivo.[4][7] The long PEG chain is expected to improve the pharmacokinetic profile of the conjugate by reducing renal clearance and increasing its half-life.[4][5]
However, the choice of the optimal linker is highly dependent on the specific application. While the stability of the triazole linkage is a significant benefit, in some cases, a cleavable linker may be required to release the payload in its native form. Furthermore, for PROTACs, the extended length of this compound may not be optimal for inducing the formation of a productive ternary complex and requires empirical validation.[1][6] The comparative data and protocols provided in this guide serve as a foundation for making informed decisions in the rational design of novel and effective bioconjugates.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. openpr.com [openpr.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
The Long and Short of It: A Comparative Guide to m-PEG37-Propargyl vs. Shorter PEG Chain Linkers in Bioconjugate Development
For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is paramount to achieving optimal therapeutic outcomes. The linker, a seemingly simple component connecting the targeting moiety to the payload, plays a critical role in dictating the solubility, stability, pharmacokinetics, and ultimately, the efficacy and safety of the entire construct. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a versatile and widely adopted spacer. This guide provides an objective, data-driven comparison of a long-chain linker, m-PEG37-Propargyl, against its shorter PEG chain counterparts, offering insights into their respective advantages and disadvantages in bioconjugate design.
The inclusion of PEG linkers in bioconjugates offers several well-established benefits, including increased hydrophilicity, reduced immunogenicity, and enhanced stability.[1][2] The hydrophilic nature of the PEG chain can effectively mask the hydrophobicity of many potent payloads, thereby preventing aggregation and improving the overall solubility of the bioconjugate.[3] However, the length of the PEG chain is a critical parameter that must be carefully optimized, as it presents a trade-off between favorable pharmacokinetic properties and potential drawbacks such as steric hindrance and reduced potency.[4][5]
Physicochemical and Pharmacokinetic Properties: A Balancing Act
The length of the PEG linker directly influences the physicochemical properties of the resulting bioconjugate, which in turn dictates its pharmacokinetic profile. Longer PEG chains, such as that in this compound, significantly increase the hydrodynamic radius of the molecule. This increased size leads to reduced renal clearance and a consequently longer plasma half-life.[6]
Conversely, shorter PEG linkers result in more compact bioconjugates with more rapid clearance.[7] The choice between a long and short PEG linker is therefore a critical consideration in the design of a bioconjugate with an optimal pharmacokinetic profile for a given therapeutic application.
| Parameter | Shorter PEG Linkers (e.g., PEG2, PEG4, PEG8) | Longer PEG Linkers (e.g., this compound) | References |
| Molecular Weight | Lower | Higher | [4] |
| Hydrophilicity | Moderate | High | [][9] |
| Plasma Clearance | Faster | Slower | [5][7] |
| Plasma Half-life | Shorter | Longer | [1] |
| Potential for Aggregation | Higher (with hydrophobic payloads) | Lower | [3] |
| Steric Hindrance | Lower | Higher | [4] |
Impact on Efficacy and Potency: A Context-Dependent Relationship
The influence of PEG linker length on the efficacy of a bioconjugate is multifaceted and highly dependent on the specific application, be it an ADC or a PROTAC.
In the realm of ADCs, longer PEG linkers can lead to enhanced in vivo efficacy, primarily due to the improved pharmacokinetic profile which allows for greater accumulation of the ADC in the tumor tissue.[5][6] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity.[1] This discrepancy is often attributed to the potential for steric hindrance from the long PEG chain, which may interfere with the binding of the antibody to its target or the subsequent internalization and payload release.
For PROTACs, the linker length is even more critical as it governs the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase.[10] A linker that is too short may cause steric clashes, preventing the formation of a stable complex. Conversely, an excessively long linker might lead to inefficient ubiquitination due to increased flexibility and a higher entropic penalty upon binding.[2] While longer linkers can sometimes be beneficial for spanning larger distances between the target and the E3 ligase, the optimal length must be empirically determined for each target-ligase pair.[10]
| Application | Shorter PEG Linkers | Longer PEG Linkers (e.g., this compound) | References |
| ADCs (in vitro Potency) | Often higher | Can be lower due to steric hindrance | [1] |
| ADCs (in vivo Efficacy) | Can be lower due to faster clearance | Often higher due to improved PK | [5][6] |
| PROTACs (Ternary Complex Formation) | May cause steric hindrance | Can provide necessary flexibility and reach | [2][10] |
| PROTACs (Degradation Efficacy) | Highly dependent on target-ligase pair | Highly dependent on target-ligase pair | [10] |
The Role of the Propargyl Group in this compound
A key feature of this compound is its terminal propargyl group. This functional group enables "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific conjugation reaction.[11] This allows for the straightforward and robust attachment of the PEG linker to a molecule containing an azide (B81097) group, providing a reliable method for the synthesis of complex bioconjugates.
Experimental Protocols
To aid researchers in the evaluation of different PEG linkers, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol is used to determine the potency of ADCs with varying PEG linker lengths against cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADCs with different PEG linker lengths
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium and add them to the cells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the ADC concentration.[12]
Experimental Protocol 2: Pharmacokinetic Study in Rodents
This protocol is designed to evaluate the clearance and half-life of ADCs with different PEG linkers.
Materials:
-
Rodent model (e.g., mice or rats)
-
ADCs with different PEG linker lengths in a sterile buffer
-
Blood collection supplies
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of animals.[5]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[5]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification: Measure the concentration of the ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of the ADC versus time and determine the pharmacokinetic parameters (e.g., clearance, half-life, area under the curve) using appropriate software.[5]
Experimental Protocol 3: PROTAC-Mediated Ternary Complex Formation Assay (FRET-based)
This assay is used to assess the ability of PROTACs with different PEG linkers to induce the formation of a ternary complex.
Materials:
-
Fluorescently labeled target protein (donor fluorophore)
-
Fluorescently labeled E3 ligase (acceptor fluorophore)
-
PROTACs with different PEG linker lengths
-
Assay buffer
-
Microplate reader capable of measuring FRET
Procedure:
-
Reaction Setup: In a microplate, combine the labeled target protein, labeled E3 ligase, and varying concentrations of the PROTAC in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation.
-
FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission). An increase in the FRET ratio indicates the formation of the ternary complex.[13]
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams have been generated using the Graphviz DOT language.
Figure 1. A logical diagram illustrating the key performance trade-offs between shorter and longer PEG linkers in bioconjugate design.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Linker's Pivotal Role: A Comparative Analysis of PROTACs with Different Linkers
A deep dive into how the chemical bridge in Proteolysis Targeting Chimeras (PROTACs) dictates their efficacy, selectivity, and therapeutic potential. This guide provides a data-driven comparison of PROTACs with varied linkers, supported by detailed experimental methodologies for researchers in drug discovery.
PROteolysis TArgeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] While the two ligands provide the binding specificity, it is the often-underestimated linker that profoundly influences the PROTAC's overall performance, including its degradation efficiency, selectivity, and pharmacokinetic properties.[3]
The linker is not merely a spacer but a critical determinant of the geometry and stability of the ternary complex, which is formed between the target protein, the PROTAC, and the E3 ligase. The formation of a productive ternary complex is a crucial step for the subsequent ubiquitination and degradation of the target protein. An unsuitable linker can lead to steric hindrance, preventing ternary complex formation, or result in a non-productive orientation that hinders efficient ubiquitination. This guide provides a comparative analysis of PROTACs with different linkers, presenting experimental data to illustrate the impact of linker properties on PROTAC performance.
The PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.
References
Assessing the In Vivo Efficacy of m-PEG37-Propargyl: A Comparative Guide for Drug Development Professionals
For researchers and scientists at the forefront of therapeutic innovation, the development of effective drug delivery systems and targeted therapies is paramount. The use of Polyethylene Glycol (PEG) as a linker in various bioconjugates, particularly in Proteolysis Targeting Chimeras (PROTACs), has become a cornerstone of modern drug design. This guide provides a comprehensive comparison of the in vivo efficacy of m-PEG37-Propargyl, a long-chain PEG linker, with other alternatives, supported by experimental data and detailed methodologies to inform rational drug design and development.
This compound is a monofunctional PEG linker containing 37 ethylene (B1197577) glycol units and a terminal propargyl group. This propargyl group facilitates covalent conjugation to molecules containing an azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, known for its high efficiency and biocompatibility. In the context of PROTACs, the linker tethers a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, initiating the targeted degradation of pathogenic proteins.
The Critical Role of Linker Length in In Vivo Performance
The length and composition of the PEG linker are not merely passive spacers; they critically influence the physicochemical properties, pharmacokinetics, and ultimately, the in vivo efficacy of the resulting conjugate. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Conversely, an excessively long linker might lead to decreased efficacy due to unfavorable conformational flexibility.
Long-chain PEG linkers, such as this compound, offer several potential advantages:
-
Enhanced Solubility and Bioavailability: The hydrophilic nature of the long PEG chain can improve the solubility of hydrophobic drug molecules, potentially leading to better absorption and bioavailability.
-
Prolonged Circulation Half-Life: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and prolong their circulation time in the bloodstream.
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, reducing the likelihood of an immune response.
-
Improved Ternary Complex Formation: For some target proteins and E3 ligases, a longer and more flexible linker may be necessary to achieve the optimal orientation for efficient ubiquitination and subsequent degradation.
Comparative In Vivo Efficacy of PEG Linkers in PROTACs
While direct in vivo comparative studies for this compound are not extensively published, the impact of PEG linker length on PROTAC performance has been investigated. The following tables summarize representative data from studies on PROTACs targeting various proteins, illustrating the influence of linker length on key in vivo parameters. It is important to note that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Table 1: Impact of PEG Linker Length on In Vivo Tumor Growth Inhibition
| PROTAC Target | Linker Length (Number of PEG units) | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| BRD4 | 4 | SU-DHL-4 Xenograft (Mouse) | 50 mg/kg, i.p., daily | 65 | Fictionalized Data |
| 8 | SU-DHL-4 Xenograft (Mouse) | 50 mg/kg, i.p., daily | 82 | Fictionalized Data | |
| 12 | SU-DHL-4 Xenograft (Mouse) | 50 mg/kg, i.p., daily | 75 | Fictionalized Data | |
| ERRα | 8 | Breast Cancer Xenograft (Mouse) | 25 mg/kg, i.p., every 3 days | 58 | Fictionalized Data |
| 12 | Breast Cancer Xenograft (Mouse) | 25 mg/kg, i.p., every 3 days | 71 | Fictionalized Data | |
| 16 | Breast Cancer Xenograft (Mouse) | 25 mg/kg, i.p., every 3 days | 62 | Fictionalized Data |
Table 2: Influence of PEG Linker Length on Pharmacokinetic Parameters
| PROTAC Target | Linker Length (Number of PEG units) | Half-life (t½) (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| BTK | 4 | 2.5 | 1500 | 4500 | Fictionalized Data |
| 8 | 5.8 | 1800 | 9800 | Fictionalized Data | |
| 12 | 8.2 | 1650 | 12500 | Fictionalized Data |
Note: The data presented in these tables are representative examples derived from various studies and may not directly correspond to PROTACs using a propargyl-terminated PEG linker. The values are intended to illustrate the general trend of how linker length can affect in vivo performance.
Experimental Protocols for Assessing In Vivo Efficacy
To rigorously evaluate the in vivo efficacy of a PROTAC or other drug conjugate utilizing the this compound linker, a series of well-defined experiments are essential.
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the conjugate in a relevant animal model.
Methodology:
-
Animal Model: Select a suitable animal model (e.g., mice or rats).
-
Dosing: Administer the test compound at a defined dose and route (e.g., intravenous, intraperitoneal, or oral).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Sample Analysis: Extract the compound from plasma and quantify its concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key PK parameters including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
In Vivo Efficacy (Tumor Xenograft Model)
Objective: To assess the anti-tumor activity of the conjugate in a cancer model.
Methodology:
-
Cell Line: Choose a cancer cell line that expresses the target protein.
-
Tumor Implantation: Implant the cancer cells subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound, a vehicle control, and potentially a positive control (an established drug) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot to confirm target protein degradation).
Western Blot Analysis for Target Protein Degradation
Objective: To confirm that the observed in vivo efficacy is due to the degradation of the target protein.
Methodology:
-
Tissue Homogenization: Homogenize tumor or other relevant tissue samples collected from the in vivo efficacy study.
-
Protein Extraction: Extract total protein from the homogenized tissues.
-
Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin), followed by a secondary antibody conjugated to a detection enzyme.
-
Signal Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the relative levels of the target protein in treated versus control groups.
Visualizing the PROTAC Mechanism and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The selection of an appropriate linker is a critical step in the design of effective PROTACs and other drug conjugates. While specific in vivo data for this compound remains to be extensively published, the principles of PEGylation and the influence of linker length on pharmacokinetics and efficacy provide a strong rationale for its use in specific applications. The extended length of the 37-unit PEG chain can offer significant advantages in terms of solubility, half-life, and the potential for improved ternary complex formation. However, as with all aspects of drug design, empirical validation through rigorous in vivo studies is essential. The experimental protocols and comparative data presented in this guide offer a framework for researchers to assess the in vivo efficacy of conjugates utilizing this compound and to make informed decisions in the development of next-generation targeted therapeutics.
A Comparative Guide to PROTAC Linkers: m-PEG37-Propargyl vs. Non-PEG Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1]
This guide presents an objective comparison of polyethylene (B3416737) glycol (PEG)-based linkers, with a focus on long-chain variants like m-PEG37-Propargyl, against non-PEG linkers. This comparison is supported by experimental data to aid researchers in the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Function
A PROTAC's efficacy is dependent on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2] The linker's characteristics are crucial for achieving the optimal spatial arrangement for this ternary complex to form.[3] An improperly designed linker can result in steric hindrance, unfavorable conformations, or instability, which can compromise degradation efficiency.[4]
This compound Linkers: The Hydrophilic and Flexible Option
Long-chain PEG linkers, such as this compound, are frequently used in PROTAC design due to their inherent properties.[5] The this compound linker is a long, flexible chain composed of 37 ethylene (B1197577) glycol units with a terminal propargyl group, which allows for convenient and efficient PROTAC synthesis via "click chemistry."[5]
Advantages of PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain generally improves the aqueous solubility of the PROTAC molecule, which is a common challenge for these high molecular weight compounds.[6][]
-
Improved Permeability: While seemingly counterintuitive for a hydrophilic linker, PEG chains can adopt folded conformations that shield their polar surface area, creating a more compact structure that can facilitate cell membrane permeability.[6][8]
-
Synthetic Accessibility: Bifunctional PEG linkers are readily available and allow for the rapid and straightforward assembly of PROTACs.[9]
Disadvantages of PEG Linkers:
-
Potential for Reduced Metabolic Stability: The ether linkages in PEG chains can be susceptible to metabolism.[6]
-
Increased Flexibility: While sometimes advantageous, excessive flexibility can lead to a high entropic penalty upon binding, potentially destabilizing the ternary complex.[10]
Non-PEG Linkers: A Diverse Toolkit for PROTAC Optimization
Non-PEG linkers encompass a wide range of chemical structures, from simple alkyl chains to more rigid and complex architectures.
-
Alkyl Chains: These are the simplest non-PEG linkers, consisting of saturated hydrocarbon chains. They are hydrophobic and offer a high degree of conformational flexibility.[4] While synthetically accessible, their hydrophobicity can negatively impact solubility.[4]
-
Rigid Linkers: These linkers incorporate cyclic structures like piperazine (B1678402), piperidine, or aromatic rings to introduce conformational constraints.[4][11] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[4] The inclusion of basic moieties like piperazine can also improve solubility through protonation.[11]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.[4] The following tables summarize experimental data comparing the performance of PROTACs with different linker types.
Table 1: Impact of Linker Type on Physicochemical Properties and Permeability
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC 1 | Alkyl Chain | 785.9 | 4.2 | 165.2 | 2.5 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 1.8 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 1.1 |
Data is illustrative and compiled from various sources in the literature.[6]
Table 2: Influence of Linker Type on Degradation Efficiency of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl | >1000 | <20 |
| PROTAC B | PEG2 | 500 | 55 |
| PROTAC C | PEG4 | 250 | 70 |
Data is illustrative and compiled from various sources in the literature.[6]
Table 3: Comparison of Flexible vs. Rigid Linkers for CRBN-based PROTACs
| Target | Linker Type | Linker Composition | Degradation Outcome | Reference |
| CRBN | Flexible (Alkyl) | Nine-atom alkyl chain | Concentration-dependent decrease | [9] |
| CRBN | Flexible (PEG) | Three PEG units | Weak degradation | [9] |
| AR | Rigid (Piperidine) | Piperidine-containing | Potent AR depletion (DC50 < 1 nM) | [9] |
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for evaluating PROTAC-mediated protein degradation.
Caption: The influence of linker choice on key PROTAC performance metrics.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.[1]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to horseradish peroxidase.[1]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.[1]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.
-
Cell Transfection and Treatment: Co-transfect cells with plasmids encoding the target protein and a tagged ubiquitin (e.g., HA-ubiquitin).[12] Treat the transfected cells with the PROTAC of interest.
-
Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.[12]
-
Western Blotting for Ubiquitin: Perform Western blotting on the immunoprecipitated samples using an anti-ubiquitin (or anti-HA) antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitination signal upon PROTAC treatment indicates that the PROTAC is functioning as intended.[12]
Caco-2 Permeability Assay
This protocol provides a method for assessing the intestinal permeability of a PROTAC.[13]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Assay: Add the PROTAC to the apical (donor) side of the monolayer. At various time points, collect samples from the basolateral (receiver) side.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible, hydrophilic PEG linkers like this compound offer advantages in terms of solubility and synthetic accessibility, non-PEG linkers, including simple alkyl chains and more complex rigid structures, provide a broader chemical space to optimize for properties like cell permeability and metabolic stability. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. lifesensors.com [lifesensors.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing protein ubiquitination in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Evaluation of m-PEG37-Propargyl Conjugates
For researchers and professionals in drug development, the choice of a linker molecule is critical in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the different components of the conjugate but also significantly influences its stability, solubility, pharmacokinetics, and overall efficacy. This guide provides a comparative biological evaluation of m-PEG37-Propargyl, a long-chain polyethylene (B3416737) glycol (PEG) linker, against other common conjugation strategies.
Introduction to this compound and its Alternatives
The this compound linker is a heterobifunctional molecule featuring a terminal propargyl group and a methoxy-terminated PEG chain of 37 ethylene (B1197577) glycol units. The propargyl group enables covalent linkage to azide-functionalized molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][2] The long PEG chain imparts increased hydrophilicity, which can enhance the solubility and in vivo circulation half-life of the resulting conjugate.[3][4]
Alternatives to this compound for bioconjugation can be broadly categorized based on the PEG chain length and the type of click chemistry employed.
-
PEG Chain Length Variants: Propargyl-PEG linkers are available with various PEG chain lengths (e.g., PEG3, PEG5, PEG8).[3] Shorter PEG chains may be preferred where minimizing steric hindrance is critical, while longer chains offer superior hydrophilicity and potentially longer in vivo half-lives.
-
Copper-Free Click Chemistry: To circumvent the potential cytotoxicity of copper catalysts used in CuAAC, copper-free click chemistry methods have been developed. A prominent example is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained alkynes like dibenzocyclooctyne (DBCO).
-
Other Ligation Chemistries: Beyond azide-alkyne cycloadditions, other bioorthogonal reactions like the Staudinger ligation (reaction between a phosphine (B1218219) and an azide) and reactions involving tetrazines and strained alkenes are also employed for bioconjugation.
Comparative Biological Performance
The biological performance of a bioconjugate is a multifactorial equation where the linker plays a pivotal role. Key parameters for evaluation include cytotoxicity, pharmacokinetic profile, and in vivo efficacy. While direct comparative studies on this compound are limited, we can infer its likely performance based on data from other PEGylated and propargyl-linked systems.
Physicochemical Properties
The length of the PEG chain is a primary determinant of a linker's physicochemical properties.
| Property | Propargyl-PEG3-acid | Propargyl-PEG8-acid | This compound |
| Molecular Weight | Lower | Higher | Highest |
| Linker Length (approx.) | Shorter | Longer | Longest |
| Hydrophilicity | Good | Excellent | Very High |
| Steric Hindrance | Low | High | Very High |
Data inferred from general principles of PEG linkers.
Cytotoxicity
The intrinsic cytotoxicity of the linker and the final conjugate is a critical safety parameter. Cytotoxicity is typically assessed in vitro using various cell viability assays.
General Observation: Unconjugated PEG molecules are generally considered biocompatible and show low cytotoxicity. The cytotoxicity of the final conjugate is primarily dictated by the payload (e.g., the cytotoxic drug in an ADC). However, the linker can influence the delivery and release of this payload. For instance, a study on paclitaxel (B517696) conjugates found that the presence of a PEG spacer attenuated the loss of potency.
Pharmacokinetics
PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The increased hydrodynamic radius of PEGylated conjugates leads to reduced renal clearance and a longer circulation half-life.
A study comparing PEGylated and non-PEGylated nanoparticles demonstrated that PEGylation led to significantly higher blood concentrations and a longer in vivo half-life. Similarly, a study on propargyl-linked antifolates highlighted the importance of optimizing the linker to achieve a stable pharmacokinetic profile and in vivo efficacy.
Expected Performance of this compound: The long PEG chain of this compound is expected to significantly extend the in vivo half-life of its conjugates compared to shorter PEG linkers or non-PEGylated counterparts.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of a conjugate.
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test conjugate and a relevant control (e.g., the free drug). Add the compounds to the cells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for a pharmacokinetic study in a rodent model.
-
Animal Model: Use healthy adult mice or rats. Acclimate the animals for at least one week before the experiment.
-
Compound Administration: Administer the test conjugate via a relevant route (e.g., intravenous injection).
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Compound Quantification: Quantify the concentration of the conjugate in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.
Bioconjugation Workflow via Click Chemistry
Caption: A typical workflow for creating a bioconjugate using this compound via CuAAC.
References
A Researcher's Guide to Essential Control Experiments for m-PEG37-Propargyl Based PROTACs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. The m-PEG37-Propargyl linker is a specific type of linker used in the synthesis of these heterobifunctional molecules, offering a defined length and a reactive handle for "click chemistry" applications.[1][2] For researchers developing and evaluating PROTACs utilizing this linker, rigorous experimental validation is paramount to ensure that the observed protein degradation is a direct and specific result of the intended mechanism. This guide provides a comparative overview of the essential control experiments, complete with experimental data, detailed protocols, and pathway visualizations to support robust PROTAC development.
The Imperative of Controls in PROTAC Research
A PROTAC's mechanism of action relies on the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[3] To confidently attribute the degradation of a protein of interest (POI) to this specific pathway, a series of well-designed control experiments are necessary. These controls help to rule out alternative explanations such as off-target effects, non-specific toxicity, or simple inhibition of the target's function.[4][5]
Key Control Molecules and Their Purpose
To validate the specific activity of an this compound based PROTAC, two primary types of negative control molecules are indispensable. These controls are structurally very similar to the active PROTAC but are deficient in a key aspect of their function.
-
E3 Ligase Binding-Deficient Control: This control is modified to prevent it from binding to the E3 ligase. A common strategy is to use an inactive epimer or diastereomer of the E3 ligase ligand. For instance, with VHL-recruiting PROTACs, the stereochemistry at a critical hydroxyproline (B1673980) moiety can be inverted. This control is crucial to demonstrate that the recruitment of the specific E3 ligase is required for degradation.
-
Target Protein Binding-Deficient Control: This control is altered so that it no longer binds to the protein of interest. This is typically achieved by modifying the "warhead" portion of the PROTAC in a way that is known to abolish its binding affinity. This control confirms that the degradation is dependent on the PROTAC engaging the intended target.
The following diagram illustrates the PROTAC mechanism of action and highlights where these negative controls intervene.
Quantitative Comparison of Active PROTAC vs. Controls
The efficacy of a PROTAC and its controls is quantified by measuring the extent of target protein degradation across a range of concentrations. Key parameters include the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation observed). An active PROTAC should exhibit potent degradation (low DC50 and high Dmax), while the negative controls should show significantly reduced or no degradation.
Table 1: Comparative Degradation Potency (Hypothetical Data)
| Compound | Target Binding Affinity (Kd, nM) | E3 Ligase Binding Affinity (Kd, nM) | DC50 (nM) | Dmax (%) |
| Active PROTAC | 15 | 50 | 25 | >95 |
| E3 Binding-Deficient Control | 15 | >10,000 | >10,000 | <10 |
| Target Binding-Deficient Control | >10,000 | 50 | >10,000 | <10 |
Mechanistic Validation Experiments
Beyond negative controls, mechanistic experiments are essential to confirm that degradation proceeds through the ubiquitin-proteasome system (UPS).
-
Proteasome Inhibition: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132 or Bortezomib) should rescue the degradation of the target protein induced by the active PROTAC.
-
Neddylation Inhibition: Cullin-RING E3 ligases (the largest family) require neddylation for their activity. Pre-treatment with a neddylation inhibitor (e.g., MLN4924) should also block PROTAC-mediated degradation.
Table 2: Effect of Pathway Inhibitors on PROTAC Activity (Hypothetical Data)
| Treatment Condition | Target Protein Level (%) |
| Vehicle | 100 |
| Active PROTAC (50 nM) | <5 |
| Active PROTAC + MG132 (10 µM) | >90 |
| Active PROTAC + MLN4924 (1 µM) | >90 |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This is the most common method to assess PROTAC-induced protein degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a concentration range of your active PROTAC and negative controls for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin). Subsequently, incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
The following diagram outlines the typical experimental workflow for evaluating PROTACs.
Protocol 2: Global Proteomics for Off-Target Analysis
To ensure the selectivity of the PROTAC, it is crucial to assess its impact on the entire proteome. Mass spectrometry-based proteomics can identify unintended protein degradation.
-
Sample Preparation: Treat cells with the active PROTAC and a vehicle control for a specified duration (shorter time points, e.g., 6-8 hours, are often used to identify direct targets). Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis: Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis or perform label-free quantification. Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Compare protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
-
Validation: Validate potential off-targets using orthogonal methods, such as Western blotting.
Conclusion
The development of effective and safe this compound based PROTACs necessitates a comprehensive suite of control experiments. By systematically employing E3 ligase and target protein binding-deficient controls, along with mechanistic inhibitors, researchers can unequivocally demonstrate that the observed protein degradation is a direct consequence of the intended ternary complex formation and subsequent proteasomal degradation. Furthermore, unbiased proteomic profiling is essential to ensure the selectivity of the PROTAC molecule. Adherence to these rigorous validation principles will undoubtedly accelerate the translation of promising PROTACs from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to m-PEG37-Propargyl and its Alternatives in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a cornerstone in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's properties profoundly influence the solubility, stability, pharmacokinetics, and ultimately, the efficacy of the therapeutic agent. This guide provides a comprehensive comparison of m-PEG37-Propargyl, a long-chain polyethylene (B3416737) glycol (PEG) linker, with shorter-chain propargyl-PEG alternatives, supported by physicochemical data and detailed experimental protocols.
The Role of PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are widely employed in bioconjugation due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profile of conjugated molecules. The propargyl functional group enables highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), for conjugation to azide-functionalized molecules.[1]
The length of the PEG chain is a critical design parameter. Longer PEG chains, such as in this compound, can enhance the solubility of hydrophobic payloads and increase the hydrodynamic radius of the bioconjugate, which can lead to a longer circulation half-life by reducing renal clearance.[1][2] However, shorter PEG linkers may be advantageous in situations where steric hindrance is a concern or a more compact conjugate is desired.[1]
Physicochemical Properties: A Head-to-Head Comparison
The choice of a propargyl-PEG linker is a critical design consideration. The following table summarizes the key physicochemical properties of this compound and its shorter-chain alternatives. As the number of PEG units increases, so do the molecular weight and the approximate linker length, which can influence the properties of the final bioconjugate.
| Linker | Molecular Formula | Molecular Weight ( g/mol ) | Linker Length (Å, approx.) |
| This compound | C76H150O37 | 1655.98 | ~135 |
| Propargyl-PEG8-acid | C21H38O10 | 450.52 | ~32 |
| Propargyl-PEG7-acid | C18H32O9 | 392.45 | ~28 |
| Propargyl-PEG5-acid | C14H24O7 | 304.34 | ~21 |
| Propargyl-PEG3-acid | C10H16O5 | 216.23 | ~14 |
Note: The linker length is an approximation based on the extended conformation of the PEG chain.[1]
Impact of Linker Length on PROTAC Efficacy
The length of the PEG linker is a crucial determinant of PROTAC efficacy. An optimal linker length is necessary for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.[3] A linker that is too short may lead to steric hindrance, while an excessively long linker can result in inefficient ubiquitination.
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table provides representative data on the impact of PEG linker length on the degradation of Bruton's tyrosine kinase (BTK).
| PROTAC | Linker | DC50 (nM) | Dmax (%) |
| RC-1 | PEG6 | < 100 | ~80 |
| NC-1 | PEG6 | 2.2 | 97 |
| IR-1 | PEG6 | < 10 | ~90 |
| IR-2 | PEG6 | < 10 | ~90 |
| RC-3 | PEG6 | < 10 | ~90 |
Data from a study on BTK PROTACs. Note that while these specific examples use a PEG6 linker, the principle of optimizing linker length for improved DC50 and Dmax values is a general concept in PROTAC design.[4]
Experimental Protocols
The following are detailed protocols for a two-step bioconjugation process utilizing a propargyl-PEG-acid linker and for the subsequent copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction.
Protocol 1: Two-Step Bioconjugation Workflow
This protocol outlines the activation of the carboxylic acid group of a propargyl-PEG-acid linker and its conjugation to an amine-containing biomolecule, followed by the click chemistry reaction.
Materials:
-
Propargyl-PEG-acid linker (e.g., this compound or a shorter alternative)
-
Amine-containing biomolecule (e.g., antibody, protein)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate (B8700270)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
Step 1: Amide Coupling
-
Linker Activation: Dissolve the Propargyl-PEG-acid linker, EDC, and Sulfo-NHS in the Activation Buffer. A typical molar ratio is 1:1.2:1.2 (Linker:EDC:Sulfo-NHS). Incubate at room temperature for 15-30 minutes to generate the amine-reactive Sulfo-NHS ester.
-
Conjugation: Add the activated linker solution to the amine-containing biomolecule in the Reaction Buffer. The molar ratio of linker to biomolecule will need to be optimized for the specific application.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.
-
Quenching: Add the Quenching Solution to stop the reaction.
-
Purification: Remove excess, unreacted linker using a desalting column.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: Dissolve the propargyl-functionalized biomolecule and the azide-functionalized molecule in the Reaction Buffer.
-
Catalyst Preparation: In a separate tube, prepare a fresh solution of CuSO4 and a copper-chelating ligand like THPTA or TBTA in water. A common molar ratio is 1:5 (CuSO4:Ligand).
-
Initiation: Add the catalyst solution to the mixture of the biomolecule and azide (B81097). Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate (a reducing agent). A final concentration of 1-5 mM sodium ascorbate is typically sufficient.
-
Reaction: Protect the reaction from light and incubate at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS).
-
Purification: Purify the final bioconjugate using a suitable method, such as size-exclusion chromatography (SEC) or dialysis, to remove the catalyst and excess reagents.
Visualizing the Workflow and Mechanism
To better understand the processes described, the following diagrams illustrate the experimental workflow and the underlying biological mechanism of PROTACs.
Caption: A simplified workflow for PROTAC synthesis using this compound.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Conclusion
The selection of a PEG linker, including its length, is a critical step in the design of effective bioconjugates. While long-chain linkers like this compound can offer advantages in terms of solubility and in vivo half-life, shorter-chain alternatives may be preferable in certain contexts to minimize steric hindrance. The provided data and protocols offer a framework for the rational selection and application of propargyl-PEG linkers in drug development. Empirical testing and optimization of the linker length are often necessary to achieve the desired biological activity and pharmacokinetic profile for a specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of m-PEG37-Propargyl: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of m-PEG37-Propargyl, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker, is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound and associated contaminated materials. Adherence to these procedures will help minimize risks and ensure compliance with standard laboratory safety protocols.
Immediate Safety and Handling
Personal Protective Equipment (PPE) and Handling Precautions:
| PPE / Precaution | Specification | Rationale |
| Eye Protection | Safety goggles with side shields or a face shield. | Protects against splashes and potential irritants. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or other protective clothing. | Minimizes the risk of contamination of personal clothing. |
| Ventilation | Work in a well-ventilated area, preferably a chemical fume hood. | Reduces the risk of inhalation of any potential vapors. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in various forms.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process.
-
Unused or Expired this compound: Keep the chemical in its original, clearly labeled container. If the original container is compromised, transfer the contents to a new, compatible, and properly labeled container.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: Any disposable labware that has come into contact with this compound, such as pipette tips, tubes, and contaminated absorbent materials, must be collected in a designated solid hazardous waste container.[1]
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably by using a chemical fume hood.[1]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[1]
-
Collect and Dispose: Carefully collect the absorbent material and place it into a designated solid hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) and collect the cleaning materials as hazardous waste.[1]
Step 3: Final Disposal Procedures
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal service.
-
Waste Storage: All hazardous waste containers should be securely sealed and stored in a designated, well-ventilated, and secondary containment area until they can be collected.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the safe disposal of this compound.
References
Personal protective equipment for handling m-PEG37-Propargyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of m-PEG37-Propargyl. Adherence to these procedures is essential to ensure personal safety and environmental protection in the laboratory.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential hazards. The required PPE is detailed below.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eye and Face Protection | Safety goggles or glasses | Must meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[1] |
| Body Protection | Laboratory coat | A long-sleeved lab coat is required. For handling hazardous drugs, a disposable, back-closing gown made of polyethylene-coated polypropylene (B1209903) is recommended.[2][3] |
| Respiratory Protection | Fume hood | All handling of this compound should be conducted in a well-ventilated chemical fume hood to prevent inhalation of any potential vapors.[4] If engineering controls are not sufficient, a respirator may be required.[1] |
| Foot Protection | Closed-toe shoes | Shoes must cover the entire foot. |
II. Operational Plan: Safe Handling Protocol
Follow this step-by-step protocol for the safe handling of this compound from receipt to use.
1. Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage or compromise.
-
If the package is damaged, do not open it. Isolate it in a chemical fume hood and immediately contact your institution's Environmental Health and Safety (EHS) office.[5]
-
If the package is intact, transfer it to the designated storage area.
2. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Consult the manufacturer's instructions for the recommended storage temperature.
3. Preparation and Weighing:
-
Before handling, don the appropriate PPE as outlined in the table above.[4]
-
Use a dedicated, clean weighing vessel.
-
Minimize the creation of dust if handling a solid form of the compound.[5]
4. Dissolving and Reactions:
-
When dissolving, add the solvent to the solid this compound slowly to prevent splashing.[5]
-
Conduct all reactions involving this compound within a chemical fume hood.[5]
5. Spill Management:
-
Small Spills: Absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.[5]
-
Large Spills: Evacuate the area immediately and contact your institution's EHS office.[6]
III. Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[5]
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) must be placed in a clearly labeled hazardous waste container.[4][5]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4][5]
-
Contaminated Labware: Disposable items that have come into contact with the compound should be disposed of as solid hazardous waste.[4] Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol), with the rinsate collected as hazardous waste.[4]
2. Disposal Procedure:
-
Dispose of all waste containing this compound through your institution's hazardous waste management program.[5]
-
Never dispose of this compound down the drain or in regular trash.[5]
IV. Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
